molecular formula C6H4N2OS B2489188 Oxazolo[4,5-B]pyridine-2-thiol CAS No. 211949-57-4; 53052-06-5

Oxazolo[4,5-B]pyridine-2-thiol

Cat. No.: B2489188
CAS No.: 211949-57-4; 53052-06-5
M. Wt: 152.17
InChI Key: BRSZJWYJYOGBGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxazolo[4,5-b]pyridine-2-thiol is a prominent heterocyclic scaffold in medicinal chemistry, serving as a key synthetic intermediate for developing novel bioactive compounds. Its core structure, which fuses oxazole and pyridine rings, is of significant research value due to its diverse pharmacological potential. Recent studies highlight its application in the synthesis of Mannich base derivatives that exhibit notable antibacterial and antifungal activities against strains such as E. coli , P. aeruginosa , and S. aureus . Beyond antimicrobial applications, this scaffold is a crucial precursor for compounds with broader therapeutic profiles. Molecular docking and pharmacophore modeling studies indicate that derivatives of oxazolo[4,5-b]pyridine-2-thiol show promising interactions with antitumor, GPCR, and kinase targets , establishing its utility in early-stage oncology and CNS drug discovery research . Furthermore, the structural motif is extensively investigated for its role as a core skeleton in molecules acting as enzyme inhibitors, including GSK-3β and diacylglycerol-lipase inhibitors , which are relevant in the study of inflammatory diseases and neurological disorders . The presence of the pyridine ring often enhances water solubility and provides a site for protonation, which can be leveraged to improve a compound's interaction with biological targets through hydrogen bonding . This combination of demonstrated biological activity and favorable molecular properties makes Oxazolo[4,5-b]pyridine-2-thiol a valuable building block for researchers designing and synthesizing new chemical entities for pharmacological evaluation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3H-[1,3]oxazolo[4,5-b]pyridine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2OS/c10-6-8-5-4(9-6)2-1-3-7-5/h1-3H,(H,7,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSZJWYJYOGBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=S)O2)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00993241
Record name [1,3]Oxazolo[4,5-b]pyridine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00993241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7243-02-9
Record name [1,3]Oxazolo[4,5-b]pyridine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00993241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to (1,3)Oxazolo[4,5-b]pyridine-2-thiol: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The (1,3)oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized as a structural isostere of naturally occurring purine bases.[1][2] This guide focuses on a key derivative, (1,3)Oxazolo[4,5-b]pyridine-2-thiol, providing an in-depth analysis of its chemical identity, synthesis, and characterization. We further explore the significant therapeutic potential of this scaffold, particularly its role in developing novel anti-inflammatory and anticancer agents through the inhibition of key signaling pathways. This document serves as a technical resource for researchers and professionals in drug development, offering both foundational knowledge and practical, field-proven experimental protocols.

Core Molecular Identity and Physicochemical Profile

The precise chemical identity of a compound is the bedrock of all subsequent research and development. The title compound, (1,3)Oxazolo[4,5-b]pyridine-2-thiol, is a fused heterocyclic system. Its IUPAC name is systematically derived from the fusion of an oxazole ring and a pyridine ring. The nomenclature [4,5-b] specifies that the oxazole ring is fused at the 'b' face (the 2,3-bond) of the pyridine ring, connecting to atoms 4 and 5 of the oxazole ring. The "-2-thiol" suffix indicates a sulfhydryl (-SH) group at position 2 of the fused system.

However, it is crucial to recognize the existence of tautomerism in this molecule. The thiol form can exist in equilibrium with its thione tautomer, 3H-[3]oxazolo[4,5-b]pyridine-2-thione .[4] This equilibrium is a critical consideration in experimental design, as the dominant form can be influenced by the solvent, pH, and solid-state packing, which in turn affects reactivity, solubility, and biological interactions.

Chemical Structure and Identifiers:

  • Molecular Formula: C₆H₄N₂OS[5]

  • Molecular Weight: 152.18 g/mol [5]

  • CAS Number: 7243-02-9[5]

  • Synonyms: [3]oxazolo[4,5-b]pyridine-2-thiol, Oxazolo[4,5-b]pyridine-2(3H)-thione[4]

A summary of key computed physicochemical properties is presented below, providing a baseline for experimental planning.

PropertyValueSource
Molecular Weight152.18 g/mol PubChem[5]
XLogP31.1PubChem[5]
Hydrogen Bond Donors1PubChem[5]
Hydrogen Bond Acceptors3PubChem[5]
Polar Surface Area66.2 ŲPubChem[5]

Synthesis and Characterization Strategy

The synthesis of the oxazolo[4,5-b]pyridine core is a well-established process in heterocyclic chemistry. A common and effective strategy involves the cyclization of a substituted aminopyridine precursor.

Retrosynthetic Analysis and Rationale

The most logical synthetic approach involves the formation of the oxazole ring onto a pre-existing pyridine scaffold. This is typically achieved by reacting a 2-amino-3-hydroxypyridine derivative with a one-carbon electrophile capable of introducing the thione functionality. Carbon disulfide (CS₂) is an ideal reagent for this transformation due to its reactivity and ability to act as a source for the C=S group.

Recommended Synthesis Protocol

This protocol describes a robust method for the laboratory-scale synthesis of (1,3)Oxazolo[4,5-b]pyridine-2-thiol from 2-Amino-3-hydroxypyridine.

Materials:

  • 2-Amino-3-hydroxypyridine

  • Carbon Disulfide (CS₂)

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Hydrochloric Acid (HCl)

  • Standard reflux and filtration apparatus

Step-by-Step Procedure:

  • Salt Formation: Dissolve 1.0 equivalent of 2-Amino-3-hydroxypyridine in ethanol in a round-bottom flask. Add 1.1 equivalents of potassium hydroxide (KOH) and stir until a homogenous solution is formed. This step is crucial as it deprotonates the hydroxyl group, forming a more nucleophilic alkoxide, which enhances the subsequent cyclization reaction.

  • Cyclization: To the solution from Step 1, slowly add 1.5 equivalents of carbon disulfide (CS₂) at room temperature with vigorous stirring. An exothermic reaction may be observed.

  • Reflux: Once the addition is complete, fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The driving force for this step is the intramolecular cyclization to form the stable fused heterocyclic ring system.

  • Work-up and Precipitation: After cooling to room temperature, pour the reaction mixture into ice-cold water. Acidify the solution to a pH of ~5-6 using dilute hydrochloric acid. The target compound will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove impurities. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a solid.

Structural Characterization

Confirmation of the synthesized product's identity and purity is non-negotiable. A combination of spectroscopic and analytical techniques should be employed.

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive information on the chemical structure, confirming the presence of the pyridine and oxazole ring protons and carbons.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (152.18 g/mol ). High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.[6][7]

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for N-H stretching (around 3100-3300 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and a prominent C=S (thione) stretching band (around 1100-1250 cm⁻¹).

  • Elemental Analysis: Provides the percentage composition of C, H, N, and S, which should match the calculated values for the molecular formula C₆H₄N₂OS.

Biological Activity and Therapeutic Relevance

While (1,3)Oxazolo[4,5-b]pyridine-2-thiol itself may not be a clinical drug, its core scaffold is present in a wide range of biologically active molecules.[8] Derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[2][3][9][10]

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

A significant body of research points to oxazolopyridine derivatives as potent inhibitors of kinases involved in inflammatory signaling. Specifically, Glycogen Synthase Kinase-3β (GSK-3β) has been identified as a key target.[11] GSK-3β is a critical enzyme that, when overactive, promotes the production of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (IL-1β, IL-6).[11]

The proposed mechanism involves the oxazolopyridine derivative binding to the ATP-binding pocket of GSK-3β, preventing its phosphorylation activity. This inhibition leads to a downstream reduction in the inflammatory cascade, making these compounds highly attractive for treating inflammatory diseases.[11]

Below is a diagram illustrating this inhibitory action on the inflammatory signaling pathway.

Inflammatory_Pathway_Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Receptor Pro-inflammatory Receptor (e.g., TLR) GSK3B GSK-3β Receptor->GSK3B Signal NFkB NF-κB Activation GSK3B->NFkB Promotes Mediators Pro-inflammatory Mediators (TNF-α, IL-6) NFkB->Mediators Induces Transcription Compound (1,3)Oxazolo[4,5-b]pyridine Derivative Compound->GSK3B Inhibits

Caption: Inhibition of the GSK-3β signaling pathway by an oxazolopyridine derivative.

Experimental Protocol: In Vitro GSK-3β Inhibition Assay

To validate the therapeutic hypothesis, a robust and reproducible in vitro kinase inhibition assay is essential. This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound like an oxazolopyridine derivative against GSK-3β.

Assay Principle

The assay measures the amount of ATP consumed by the GSK-3β enzyme during the phosphorylation of a specific substrate. A luminogenic detection reagent is used, where the light output is inversely proportional to the amount of ATP remaining. Therefore, a potent inhibitor will result in less ATP consumption and a higher luminescence signal.

Step-by-Step Workflow
  • Reagent Preparation:

    • Prepare GSK-3β enzyme and its specific peptide substrate in an appropriate kinase assay buffer.

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the test compound to create a range of concentrations for IC₅₀ determination.

  • Reaction Setup:

    • In a 96-well or 384-well white assay plate, add the kinase buffer.

    • Add the serially diluted test compound to the wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

    • Add the GSK-3β enzyme to all wells except the negative control.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to all wells.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and detect the remaining ATP by adding a commercial kinase-glow luminescence reagent.

    • Incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the positive and negative controls.

    • Plot the normalized data (% inhibition) against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Assay_Workflow start Start: Prepare Reagents step1 Dispense Serially Diluted Test Compound into Plate start->step1 step2 Add GSK-3β Enzyme step1->step2 step3 Initiate Reaction: Add Substrate/ATP Mix step2->step3 step4 Incubate at RT (e.g., 60 min) step3->step4 step5 Add Kinase-Glow Detection Reagent step4->step5 step6 Incubate at RT (10 min) step5->step6 step7 Measure Luminescence (Plate Reader) step6->step7 end End: Analyze Data (Calculate IC₅₀) step7->end

Caption: Experimental workflow for the in vitro GSK-3β kinase inhibition assay.

Sample Data Presentation

The results of such an assay should be presented clearly for interpretation.

Compound Concentration (nM)Luminescence (RLU)% Inhibition
1000098,5002.5%
100095,2005.8%
10056,30044.7%
1018,90081.1%
112,10087.9%
0.110,50089.5%
Positive Control (No Inhibitor)101,0000%
Negative Control (No Enzyme)10,000100%

Data are for illustrative purposes only.

Future Directions

The (1,3)Oxazolo[4,5-b]pyridine scaffold remains a highly fertile ground for drug discovery. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to optimize potency and selectivity for specific kinase targets.[3]

  • ADME/Tox Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity properties of lead compounds to assess their drug-likeness.

  • In Vivo Efficacy: Testing promising candidates in animal models of inflammatory diseases or cancer to validate their therapeutic potential in a biological system.

By leveraging the foundational knowledge and methodologies outlined in this guide, researchers can effectively explore the rich therapeutic potential of (1,3)Oxazolo[4,5-b]pyridine-2-thiol and its derivatives.

References

  • Kocieba, M., et al. (2025). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. MDPI.
  • De la Torre, M. C., et al. (n.d.). Synthesis and biological activity of oxazolopyrimidines. CORE.
  • Wójcik, M., et al. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI.
  • Kocieba, M., et al. (2025). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. MDPI.
  • Unknown Author. (n.d.). Synthesis and Characterizations of Oxazolo Pyrimidine Derivatives as Biological Active and Antiinfective Agents. Academia.edu.
  • PubChem. (n.d.). (1,3)Oxazolo(4,5-b)pyridine-2-thiol. PubChem. Available at: [Link]

  • Palamarchuk, I. V., et al. (2026). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI.
  • Sireesha, R., et al. (2021). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Taylor & Francis Online. Available at: [Link]

  • Chodyński, M., et al. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. MDPI. Available at: [Link]

  • Wójcik, M., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. Available at: [Link]

  • Palamarchuk, I. V., et al. (2025). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores[v1]. Preprints.org. Available at: [Link]

  • Chemical Synthesis Database. (2025).[1][3]oxazolo[4,5-b]pyridine. Chemical Synthesis Database. Available at: [Link]

  • Caballero, E., et al. (2012). Oxazolo[3,2-a]pyridine. A new structural scaffold for the reversal of multi-drug resistance in Leishmania. PubMed. Available at: [Link]

  • Palamarchuk, I.V., et al. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry. Available at: [Link]

  • Guillaumet, G., et al. (2001). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. Arkivoc. Available at: [Link]

  • Voronkina, V. V., et al. (n.d.). Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. PMC. Available at: [Link]

  • PubChem. (n.d.). Oxazolo(4,5-b)pyridin-2(3H)-one. PubChem. Available at: [Link]

  • Unknown Author. (n.d.). An Efficient Thiol‐ene Mediated Protocol for Thiolated Peptide Synthesis and On‐Resin Diversification. PMC. Available at: [Link]

  • Unknown Author. (n.d.). Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity. ResearchGate. Available at: [Link]

  • Palamarchuk, I. V., et al. (2026). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. SPbU Researchers Portal. Available at: [Link]

  • Chaban, T., et al. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. ResearchGate. Available at: [Link]

  • Palamarchuk, I. V., et al. (2026). (PDF) Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. ResearchGate. Available at: [Link]

  • Unknown Author. (2021). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. ResearchGate. Available at: [Link]

  • Doherty, J. B., et al. (2002). Synthesis and biological activity of potent heterocyclic thiol-based inhibitors of endothelin-converting enzyme-1. PubMed. Available at: [Link]

  • Alam, M. M., et al. (2016). Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential. PubMed. Available at: [Link]

Sources

Chemical and physical properties of Oxazolo[4,5-b]pyridine-2-thiol

[1][2][3]

Executive Summary

Oxazolo[4,5-b]pyridine-2-thiol (also known as Oxazolo[4,5-b]pyridine-2(3H)-thione ) is a fused heterocyclic scaffold of significant interest in medicinal chemistry and coordination chemistry.[1][2] Structurally, it consists of a pyridine ring fused to an oxazole ring containing a sulfur moiety at the 2-position. This compound serves as a critical bioisostere for benzoxazole-2-thiols and has emerged as a privileged pharmacophore in the development of kinase inhibitors (specifically GSK-3

Its utility is defined by its tautomeric duality —existing in equilibrium between the thiol (-SH) and thione (=S) forms—which dictates its reactivity profile. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and applications in drug discovery.

Molecular Identity & Physicochemical Profile[2][3][4][5][6][7]

The compound is commercially available but often synthesized in-house for high-purity applications. It is characterized by high thermal stability and poor solubility in non-polar solvents, necessitating the use of polar aprotic solvents (DMSO, DMF) for functionalization.

Table 1: Chemical Identity and Physical Constants
PropertyData
IUPAC Name [1,3]Oxazolo[4,5-b]pyridine-2-thiol
Common Tautomer Oxazolo[4,5-b]pyridine-2(3H)-thione
CAS Number 53052-06-5 (Primary), 7243-02-9 (Alternate)
Molecular Formula C

H

N

OS
Molecular Weight 152.17 g/mol
Appearance Yellow to off-white crystalline solid
Melting Point 241–243 °C (dec.)[1]
Solubility Soluble in DMSO, DMF, dilute alkali; Insoluble in water, hexanes
pKa (Calculated) ~6.5–7.5 (Thiol proton)
LogP ~0.8–1.2 (Lipophilicity varies by tautomer)

Structural Dynamics: Thione-Thiol Tautomerism

Understanding the tautomeric equilibrium is prerequisite to controlling the reactivity of this scaffold. In the solid state and in polar solvents, the compound predominantly exists as the thione (2(3H)-thione) . However, under basic conditions or during S-alkylation reactions, the thiolate anion drives the reaction, leading to S-substituted products rather than N-substituted ones.

Figure 1: Tautomeric Equilibrium & Reactivity Logic

TautomerismThioneThione Form(Oxazolo[4,5-b]pyridine-2(3H)-thione)Major Species in SolutionThiolThiol Form(Oxazolo[4,5-b]pyridine-2-thiol)Minor Species / Reactive IntermediateThione->Thiol Tautomerization (Fast)AnionThiolate Anion(Nucleophilic Species)Thiol->Anion + Base (e.g., K2CO3)Anion->Thiol + AcidS_ProductS-Alkylated Product(Thioether)Anion->S_Product Electrophile (R-X)(Soft-Soft Interaction)N_ProductN-Alkylated Product(Rare/Minor)Anion->N_Product (Hard Electrophiles)

Caption: The thione-thiol equilibrium shifts toward the thiolate anion under basic conditions, favoring S-alkylation over N-alkylation due to the higher nucleophilicity of the sulfur atom.

Synthetic Pathways

The most authoritative and scalable synthesis involves the cyclization of 2-amino-3-hydroxypyridine with a thiocarbonyl source. Historically, thiophosgene was used, but modern protocols prefer Carbon Disulfide (CS


)Potassium Ethyl Xanthate
Protocol: Cyclization via Carbon Disulfide (CS )

This method ensures high regioselectivity and avoids the formation of isomeric oxazolo[5,4-b]pyridine byproducts.

  • Reagents: 2-Amino-3-hydroxypyridine (1.0 eq), Carbon Disulfide (CS

    
    , 1.5 eq), Potassium Hydroxide (KOH, 2.0 eq), Methanol/Water (5:1 v/v).
    
  • Procedure:

    • Dissolve 2-amino-3-hydroxypyridine in the methanolic KOH solution.

    • Add CS

      
       dropwise at room temperature (exothermic reaction).
      
    • Heat the mixture to reflux (approx. 65–70 °C) for 12–20 hours.

    • Monitor consumption of starting material via TLC (Mobile phase: DCM/MeOH 9:1).

  • Work-up:

    • Cool reaction to room temperature.

    • Acidify with Glacial Acetic Acid to pH ~5. The product will precipitate as a yellow solid.

    • Filter the solid and wash copiously with cold water to remove inorganic salts.

    • Purification: Recrystallize from Ethanol or DMF/Water if necessary.

Figure 2: Synthetic Workflow

SynthesisStartStart: 2-Amino-3-hydroxypyridineReagentReagent: CS2 + KOHSolvent: MeOH/H2OStart->ReagentIntermediateIntermediate: Xanthate SaltReagent->IntermediateCyclizationCyclization (Reflux 20h)Loss of H2SIntermediate->CyclizationWorkupAcidification (AcOH)PrecipitationCyclization->WorkupProductFinal Product:Oxazolo[4,5-b]pyridine-2-thiolWorkup->Product

Caption: Step-wise cyclization pathway converting aminohydroxypyridine to the target thiol using carbon disulfide.

Reactivity & Functionalization

S-Alkylation (Thioether Formation)

The most common derivatization is S-alkylation to generate bioactive thioethers.

  • Conditions: K

    
    CO
    
    
    or Cs
    
    
    CO
    
    
    in DMF or Acetone at RT.
  • Mechanism: The base deprotonates the thiol (pKa ~7), generating the thiolate which attacks alkyl halides via S

    
    2.
    
  • Application: This route is used to append pharmacophores (e.g., triazoles, benzyl groups) for kinase inhibition studies.

Oxidation

The thiol group is susceptible to oxidation:

  • Disulfide Formation: Air oxidation or mild oxidants (I

    
    ) lead to the dimer (disulfide).
    
  • Sulfonic Acid: Strong oxidation (H

    
    O
    
    
    /AcOH) converts the -SH to -SO
    
    
    H, drastically changing solubility and bioactivity.
Analytical Characterization (Fingerprint)
  • 
    H NMR (DMSO-d
    
    
    ):
    • 
       ~13.5–14.0 ppm (Broad singlet, -SH/NH exchangeable).
      
    • 
       ~8.2–8.5 ppm (dd, H-7, 
      
      
      to N).
    • 
       ~7.8–8.0 ppm (dd, H-5).
      
    • 
       ~7.2–7.4 ppm (dd, H-6).
      
  • IR Spectroscopy:

    • Strong band at 1100–1200 cm

      
       (C=S thione character).
      
    • Absence of sharp S-H stretch (2550 cm

      
      ) in solid state confirms thione dominance.
      

Medicinal Chemistry Applications

GSK-3 Inhibition

Derivatives of oxazolo[4,5-b]pyridine-2-thiol have been identified as potent inhibitors of Glycogen Synthase Kinase-3


 (GSK-3

)
Antimicrobial & Antifungal Agents

The scaffold exhibits intrinsic antimicrobial activity. S-alkylation with triazole moieties (via Click Chemistry) significantly enhances potency against Gram-positive bacteria (S. aureus) and fungi (C. albicans). The mechanism involves disruption of cell wall synthesis, aided by the lipophilicity of the oxazolopyridine core.

Safety & Handling (MSDS Highlights)

  • Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. The thiol group is prone to oxidation upon prolonged exposure to air.

  • Odor: Like most thiols, it possesses a characteristic disagreeable sulfur odor; handle only in a fume hood.

References

  • PubChem. (n.d.).[1] (1,3)Oxazolo(4,5-b)pyridine-2-thiol | C6H4N2OS.[1] National Library of Medicine. Retrieved from [Link]

  • Chu-Moyer, M. Y., et al. (2001). Synthesis of Substituted Oxazolo[4,5-b]pyridine Derivatives. Heterocycles. Retrieved from [Link]

  • Gour, P., et al. (2025). Synthesis and Antimicrobial Activity of 1,2,3-Triazole Linked Oxazolo[4,5-b]pyridine-2-thiol Derivatives. ResearchGate. Retrieved from [Link]

  • Malhotra, M., et al. (2016). Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as GSK-3β Inhibitors. Chemical Biology & Drug Design. Retrieved from [Link]

Molecular formula and weight of Oxazolo[4,5-b]pyridine-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Core Scaffold Analysis & Synthetic Methodology

Executive Summary

Oxazolo[4,5-b]pyridine-2-thiol (also referred to by its stable tautomer, oxazolo[4,5-b]pyridine-2(3H)-thione) represents a critical fused heterocyclic scaffold in medicinal chemistry. Structurally analogous to benzoxazole, the incorporation of a pyridine ring introduces specific electronic properties—namely, reduced lipophilicity and increased hydrogen-bonding potential—that make it a valuable bioisostere in drug design. This guide details the physicochemical identity, structural dynamics, and validated synthetic protocols for this compound, specifically targeting researchers in kinase inhibition and antimicrobial discovery.

Chemical Identity & Physicochemical Properties

The accurate characterization of Oxazolo[4,5-b]pyridine-2-thiol requires distinguishing between its formal nomenclature and its physical reality (tautomeric state).

Table 1: Core Chemical Data
PropertyDataTechnical Note
IUPAC Name Oxazolo[4,5-b]pyridine-2-thiolOften indexed as the thione tautomer.
Molecular Formula C₆H₄N₂OS 6 Carbon, 4 Hydrogen, 2 Nitrogen, 1 Oxygen, 1 Sulfur.[1][2][3]
Molecular Weight 152.17 g/mol Monoisotopic mass: 152.004 Da.
CAS Registry Number 53052-06-5 (Thione form)7243-02-9 (General)Note: Commercial catalogs often use varying CAS numbers; verify via structure.
Appearance Yellow to off-white powderColor intensity varies with purity and particle size.
Solubility DMSO, DMF, PyridinePoor solubility in water and non-polar solvents (Hexane).
pKa (Calculated) ~6.5 - 7.0 (Thiol group)Acidity is enhanced by the electron-withdrawing pyridine ring.

Structural Dynamics: The Thiol-Thione Tautomerism

Critical Insight for Docking Studies: While the compound is chemically named a "thiol" (-SH), experimental evidence (X-ray crystallography and solution-phase NMR in polar solvents) confirms that the thione (C=S) tautomer is the predominant species. This is driven by the thermodynamic stability of the amide-like thioamide resonance in the fused system.

  • Implication: When performing molecular docking or pharmacophore modeling, the thione form (proton on the ring nitrogen) should be the primary input structure, not the thiol.

Tautomerism cluster_0 Thermodynamic Driver Thiol Thiol Form (Aromatic, -SH) Equilibrium Thiol->Equilibrium Thione Thione Form (Non-aromatic ring, C=S, N-H) Equilibrium->Thione Favored in Polar Solvents/Solid State Note N-H bond is stronger than S-H. Thioamide resonance stabilizes the Thione.

Figure 1: Tautomeric equilibrium shifting toward the thione species, critical for accurate binding mode prediction.

Validated Synthetic Methodology

The most robust synthesis of Oxazolo[4,5-b]pyridine-2-thiol utilizes 2-amino-3-hydroxypyridine as the precursor. This route is preferred over the 3-amino-2-hydroxypyridine isomer, which would yield the [5,4-b] isomer.

Reaction Scheme

Precursors: 2-amino-3-hydroxypyridine + Potassium Ethyl Xanthate (or Carbon Disulfide). Mechanism: Nucleophilic attack of the amino group on the thiocarbonyl carbon, followed by intramolecular cyclization by the hydroxyl group and elimination of


 (or ethanol/SH-).
Detailed Protocol

This protocol is adapted from standard heterocyclic cyclization methodologies [1, 2].

Reagents:

  • 2-Amino-3-hydroxypyridine (1.0 eq)

  • Potassium Ethyl Xanthate (1.2 eq) OR

    
    /KOH
    
  • Solvent: Absolute Ethanol or Pyridine

  • Acid: Glacial Acetic Acid (for neutralization)

Step-by-Step Workflow:

  • Preparation: Dissolve 2-amino-3-hydroxypyridine (e.g., 5.5 g, 50 mmol) in absolute ethanol (100 mL).

  • Addition: Add Potassium Ethyl Xanthate (9.6 g, 60 mmol). Alternatively, generate xanthate in situ using KOH and

    
    .
    
  • Cyclization (Reflux): Heat the mixture to reflux (

    
    C) under an inert atmosphere (
    
    
    
    or Ar) for 12–20 hours. Monitor reaction progress via TLC (eluent: DCM/MeOH 9:1).
    • Checkpoint: The disappearance of the starting aminopyridine indicates completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap) to approximately 20% volume.

    • Dilute with water (50 mL).

  • Precipitation: Acidify the solution carefully with glacial acetic acid to pH ~5. The product will precipitate as a yellow/off-white solid.

  • Purification: Filter the solid, wash with cold water (

    
     mL) to remove inorganic salts, and dry under vacuum. Recrystallization can be performed from Ethanol/DMF if higher purity is required.
    

Synthesis Start Start: 2-Amino-3-hydroxypyridine Reagent Reagent Addition: Potassium Ethyl Xanthate (or CS2/KOH) Start->Reagent Reflux Cyclization: Reflux in EtOH (12-20h) Reagent->Reflux Heat Workup Work-up: Concentrate & Acidify (AcOH) Reflux->Workup -H2S / -EtOH Product Final Product: Oxazolo[4,5-b]pyridine-2-thiol (Precipitate) Workup->Product Filtration

Figure 2: Synthetic workflow for the cyclization of the oxazolopyridine core.

Analytical Characterization

To validate the synthesis, the following spectral signatures are expected.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Aromatic protons of the pyridine ring typically appear as a set of doublets and a doublet of doublets (dd) in the 7.0–8.5 ppm range.

    • Key Diagnostic: A broad singlet around 13.0–14.0 ppm corresponds to the NH proton of the thione tautomer. Note: If the thiol form were dominant, an SH peak would be expected, but the NH is usually observed due to thione stability.

  • Mass Spectrometry (ESI):

    • Positive Mode (

      
      ): m/z ~153.2.
      
    • Negative Mode (

      
      ): m/z ~151.2.
      

Applications in Drug Discovery

The Oxazolo[4,5-b]pyridine-2-thiol scaffold is not merely a chemical curiosity; it is a "privileged structure" in medicinal chemistry.

  • Kinase Inhibition: The scaffold serves as a hinge-binding motif. The nitrogen and thione/thiol groups can form hydrogen bonds with the ATP-binding site of kinases, such as GSK-3β (Glycogen Synthase Kinase 3 beta), relevant in Alzheimer's and diabetes research [3].

  • Antimicrobial Agents: Derivatives of this core have shown efficacy against MRSA (Methicillin-resistant Staphylococcus aureus).[4] The fusion of the pyridine ring enhances cell wall penetration compared to simple benzoxazoles [4].

  • Bioisosterism: It acts as a bioisostere for benzothiazole and benzoxazole. The pyridine nitrogen provides an additional vector for hydrogen bonding and alters the metabolic stability (microsomal clearance) of the molecule.

References

  • PubChem. (2025). (1,3)Oxazolo(4,5-b)pyridine-2-thiol Compound Summary. National Library of Medicine.[2] [Link][2][5]

  • PrepChem. (n.d.). Synthesis of 2-mercapto-oxazolo[4,5-b]pyridine. [Link]

  • Rana, M., et al. (2016). Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors. Chemical Biology & Drug Design. [Link]

  • Pal, P. (2026).[6] Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity. ResearchGate. [Link]

Sources

The Chemist’s Guide to Oxazolo[4,5-b]pyridine-2-thiol: Synthesis, Structural Isosterism, and Pharmacological Utility

[1]

Executive Summary

The oxazolo[4,5-b]pyridine-2-thiol scaffold represents a privileged pharmacophore in modern medicinal chemistry, bridging the structural gap between benzoxazoles and purine mimetics.[1] Distinguished by its fused bicyclic [5,6]-heteroaromatic system, this moiety offers unique hydrogen-bonding capabilities and tautomeric versatility that are critical for target engagement.[1]

This guide provides a rigorous technical analysis of the scaffold, focusing on its thiol-thione tautomeric equilibrium, validated synthetic pathways, bioisosteric design strategies, and therapeutic applications in kinase inhibition (GSK-3β), epigenetic modulation (SIRT1), and antimicrobial therapeutics.

Structural Chemistry & Tautomerism

Understanding the reactivity of oxazolo[4,5-b]pyridine-2-thiol requires a deep dive into its prototropic tautomerism.[1] While often annotated as a "thiol" (-SH), the molecule exists in equilibrium with its "thione" (C=S) form, specifically the oxazolo[4,5-b]pyridin-2(3H)-thione .[1]

The Thiol-Thione Equilibrium

In solution, the equilibrium is driven by solvent polarity and pH.[1] The thione form is generally favored in neutral/polar media due to the strong polarization of the C=S bond and the stabilization provided by the adjacent ring nitrogen (N3). However, under basic conditions (S-alkylation reactions), the thiolate anion predominates, driving reactivity at the sulfur atom.

  • Thione Form (A): Predominant in neutral solution; acts as a hydrogen bond donor (NH) and acceptor (C=S).[1]

  • Thiol Form (B): Aromatic character is fully retained in the oxazole ring; acts as a nucleophile at sulfur.

Visualization of Tautomeric & Reactive Pathways

TautomerismThioneThione Form(Major Tautomer)Polar Solvent StableThiolThiol Form(Minor Tautomer)Aromatic StabilizationThione->Thiol  K_eq  ThiolateThiolate Anion(Reactive Intermediate)Basic ConditionsThione->Thiolate  Base (-H+)  Thiol->Thiolate  Base (-H+)  S_AlkylS-Alkylated Product(Thioether)Thiolate->S_Alkyl  R-X (Soft Electrophile)  N_AlkylN-Alkylated Product(Lactam-like)Thiolate->N_Alkyl  R-X (Hard Electrophile)  

Figure 1: Tautomeric equilibrium and bifurcation of alkylation pathways based on electrophile hardness (HSAB theory).

Bioisosteric Design Strategies

In drug design, the oxazolo[4,5-b]pyridine core is often modified to optimize metabolic stability (t1/2), solubility, and target affinity. The following logic tree illustrates the primary isosteric replacements validated in literature.

Core Scaffold Modifications
  • Atom Swapping (Chalcogen Replacement):

    • O → S (Thiazolo[4,5-b]pyridine): Increases lipophilicity (LogP) and metabolic stability; often enhances antioxidant potency.[1]

    • O → NH (Imidazo[4,5-b]pyridine):[1] Introduces a new H-bond donor; mimics purine bases (adenine/guanine).[1]

  • Ring Fusion Isomerism:

    • [4,5-b] vs [5,4-b]: Shifts the position of the pyridine nitrogen relative to the oxazole ring, altering the dipole moment and vector of H-bond acceptors.

Isostere Logic Diagram

Isosterescluster_0Heteroatom Replacementcluster_1Positional Isomerismcluster_2Functional Group BioisosteresCoreOxazolo[4,5-b]pyridine-2-thiol(Parent Scaffold)ThiazoloThiazolo[4,5-b]pyridine(S-analog)High LipophilicityCore->ThiazoloO -> SImidazoImidazo[4,5-b]pyridine(N-analog)Purine MimeticCore->ImidazoO -> NHIso_54bOxazolo[5,4-b]pyridine(Isomer)Altered DipoleCore->Iso_54bFusion ShiftAmino2-Amino (-NH2)Kinase Hinge BinderCore->Amino-SH -> -NH2Alkyl2-Alkyl/ArylHydrophobic PocketCore->Alkyl-SH -> -R

Figure 2: Strategic bioisosteric modifications for SAR exploration.[1]

Validated Synthetic Methodologies

The synthesis of the 2-thiol core relies on the cyclization of ortho-amino-hydroxy pyridines.[1] The most robust method involves the use of potassium methyl xanthate or carbon disulfide.

Primary Route: Xanthate Cyclization

This method is preferred for its high yields and operational simplicity.[1]

  • Starting Material: 2-amino-3-hydroxypyridine[1][2][3]

  • Reagent: Potassium O-methyl xanthate (formed in situ from KOH, MeOH, CS2)

  • Mechanism: Nucleophilic attack of the amino group on the thiocarbonyl, followed by intramolecular cyclization by the hydroxyl group and elimination of methanol/H2S.

Detailed Experimental Protocol

Objective: Synthesis of Oxazolo[4,5-b]pyridine-2-thiol (Scale: ~10g)

  • Reagent Preparation:

    • In a 500 mL round-bottom flask, dissolve Potassium Hydroxide (KOH) (6.2 g, 110 mmol) in Methanol (MeOH) (100 mL) and Water (18 mL).

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add Carbon Disulfide (CS2) (7.1 g, 93 mmol) dropwise with stirring. The solution will turn yellow (formation of potassium methyl xanthate).

  • Cyclization:

    • Add 2-Amino-3-hydroxypyridine (10.0 g, 90 mmol) to the xanthate solution.

    • Equip the flask with a reflux condenser.[1]

    • Heat the mixture to reflux (approx. 65-70°C) for 20 hours . Monitor by TLC (System: DCM/MeOH 9:1) for disappearance of starting material.[1]

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove any insoluble impurities.[1]

    • Acidify the filtrate carefully with Glacial Acetic Acid to pH ~5.[1] A heavy precipitate will form.[1]

    • Collect the solid by vacuum filtration.[1]

    • Wash the filter cake with cold water (3 x 50 mL) to remove inorganic salts.[1]

    • Dry the product in a vacuum oven at 50°C overnight.

  • Characterization:

    • Yield: Expect ~8.0 - 8.5 g (58-62%).

    • Appearance: Off-white to pale yellow powder.[1]

    • Melting Point: >240°C (dec).[1]

Therapeutic Applications & Case Studies

Comparative Biological Activity

The following table summarizes key biological targets where oxazolo[4,5-b]pyridine derivatives have demonstrated potency.

TargetTherapeutic AreaLead Compound FeaturesPotency (IC50/MIC)Reference
SIRT1 Metabolic / AgingOxazolo[4,5-b]pyridine core> Resveratrol[1]
hTopo IIα Oncology2-(4-butylphenyl) analog2.0 µM[2]
GSK-3β Inflammation1,2,3-triazole linked 2-one0.19 µM[3]
InhA TuberculosisThiazolo-pyridine isostere0.5 µg/mL (MIC)[4]
Case Study: SIRT1 Activation

Researchers at Sirtris (GSK) identified oxazolo[4,5-b]pyridines as potent small-molecule activators of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase.[1] Unlike resveratrol, these analogs are structurally rigid and exhibit improved bioavailability. The SAR study revealed that the [4,5-b] fusion was superior to the [5,4-b] isomer for this specific binding pocket, likely due to the specific orientation of the pyridine nitrogen interacting with the enzyme's activation domain [1].

Case Study: Antimicrobial Resistance (AMR)

Derivatives substituted at the 2-position with phenyl rings have shown efficacy against M. tuberculosis.[1] The mechanism involves the inhibition of Enoyl-ACP Reductase (InhA).[1] Isosteric replacement of the oxazole oxygen with sulfur (thiazolo[4,5-b]pyridine) in these analogs often results in a 2-5 fold increase in potency against Gram-negative strains like P. aeruginosa [4].[1]

References

  • Discovery of oxazolo[4,5-b]pyridines and related heterocyclic analogs as novel SIRT1 activators. Source: Bioorganic & Medicinal Chemistry Letters (2009).[1][4] URL:[Link]

  • Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. Source: Bioorganic Chemistry (2021).[1][5] URL:[Link]

  • Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors. Source: ResearchGate / Archiv der Pharmazie.[1] URL:[Link]

  • Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity. Source: ResearchGate / Journal of Heterocyclic Chemistry.[1] URL:[Link][1]

  • Synthesis of 2-mercapto-oxazolo[4,5-b]pyridine. Source: PrepChem.[1] URL:[Link]

Definitive Guide to Early Synthesis Methods for Oxazolo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the foundational "early" synthesis methods for oxazolo[4,5-b]pyridine derivatives, focusing on the robust condensation chemistries established before the advent of modern transition-metal-catalyzed C-H activation.

Executive Summary

The oxazolo[4,5-b]pyridine scaffold represents a privileged pharmacophore, isosteric with purines and benzoxazoles, exhibiting significant antibacterial, anticancer, and anti-inflammatory activities. Early synthetic strategies (circa 1970s–2000s) relied heavily on the condensation of 2-amino-3-hydroxypyridines with electrophilic carbon centers. Unlike modern methods that may require expensive catalysts, these "classic" protocols are valued for their atom economy, scalability, and operational simplicity.

This guide dissects the three pillars of early synthesis:

  • Acid-Mediated Cyclocondensation (for 2-aryl/alkyl derivatives).

  • Carbonyl Insertion (for 2-oxo derivatives).

  • Orthoester Condensation (for unsubstituted derivatives).

Part 1: Strategic Retrosynthesis & Mechanism

The construction of the oxazolo[4,5-b]pyridine core logically disconnects to the 2-amino-3-hydroxypyridine precursor. The formation of the oxazole ring requires the installation of a one-carbon unit (C-2) bridging the amine and the hydroxyl group.

Mechanistic Pathway

The reaction proceeds via an initial N-acylation of the more nucleophilic exocyclic amine, followed by an intramolecular nucleophilic attack by the hydroxyl oxygen (often requiring acid catalysis or dehydrating conditions) to close the ring.

ReactionMechanism Start 2-Amino-3- hydroxypyridine Inter1 Intermediate A: N-Acylated Species Start->Inter1 N-Acylation Reagent Electrophile (R-COOH / CDI) Reagent->Inter1 Inter2 Transition State: Cyclodehydration Inter1->Inter2 -H2O / Heat Product Oxazolo[4,5-b]pyridine Inter2->Product Aromatization

Figure 1: General mechanistic flow for the condensation of 2-amino-3-hydroxypyridine with electrophiles.

Part 2: Core Experimental Protocols

Method A: Polyphosphoric Acid (PPA) Mediated Cyclization

Target: 2-Aryl or 2-Alkyl substituted derivatives. Context: This is the "workhorse" method. Carboxylic acids are generally unreactive towards weak nucleophiles like aminopyridines without activation. PPA serves a dual role: it acts as a solvent and a powerful dehydrating agent, driving the difficult cyclization step.

Protocol
  • Reagents:

    • 2-Amino-3-hydroxypyridine (1.0 equiv)[1]

    • Aromatic/Aliphatic Carboxylic Acid (1.0–1.2 equiv)

    • Polyphosphoric Acid (PPA) or PPSE (Trimethylsilyl polyphosphate) (10–15 equiv by weight)

  • Procedure:

    • Mix the aminopyridine and carboxylic acid in a reaction vessel.

    • Add PPA and mechanically stir to ensure a homogeneous paste.

    • Critical Step: Heat the mixture to 150–200°C for 2–6 hours. Note: The high temperature is required to overcome the energy barrier of the dehydration step.

    • Monitor reaction progress (TLC/LC-MS).

    • Workup: Cool the mixture to ~80°C (do not let it solidify completely). Pour onto crushed ice/water with vigorous stirring. Neutralize with ammonium hydroxide or Na₂CO₃ to precipitate the product.

    • Filter the solid, wash with water, and recrystallize (typically from ethanol or DMF).

Key Insight: For thermally sensitive substrates, PPSE (prepared from P₂O₅ and hexamethyldisiloxane) can be used as a milder alternative, often allowing reaction at lower temperatures or in chlorinated solvents.

Method B: Carbonyl Diimidazole (CDI) Cyclization

Target: Oxazolo[4,5-b]pyridin-2(3H)-one. Context: The 2-one derivative is a versatile intermediate where the NH can be alkylated. Phosgene was historically used, but CDI offers a safer, "self-validating" protocol because the evolution of CO₂ and imidazole serves as a visual indicator of reaction progress.

Protocol
  • Reagents:

    • 2-Amino-3-hydroxypyridine (5.5 g, 0.05 mol)[2]

    • 1,1'-Carbonyldiimidazole (CDI) (12.15 g, 0.075 mol, 1.5 equiv)

    • Anhydrous THF (100 mL)

  • Procedure:

    • Dissolve 2-amino-3-hydroxypyridine in anhydrous THF under an inert atmosphere (Argon/Nitrogen).

    • Add CDI in portions. Caution: Gas evolution (CO₂).

    • Reflux the mixture for 5 hours .

    • Evaporate the THF under reduced pressure.

    • Purification: Dissolve residue in DCM. Wash with 5% NaOH solution.[2] The product (being acidic/phenolic in nature) will migrate to the aqueous phase.[2]

    • Acidify the aqueous phase to pH ~5 with 2N HCl to precipitate the pure product.[2]

Method C: Orthoester Condensation

Target: 2-Unsubstituted or 2-Methyl/Ethyl derivatives. Context: Triethyl orthoformate (TEOF) acts as a one-carbon surrogate. This reaction is often autocatalytic or requires only mild acid catalysis.

Protocol
  • Reagents:

    • 2-Amino-3-hydroxypyridine[2][3][4][5][6][7]

    • Triethyl orthoformate (TEOF) (Excess, used as solvent or 5-10 equiv)

    • Catalytic p-TsOH (optional)

  • Procedure:

    • Reflux the aminopyridine in TEOF for 4–12 hours.

    • Distill off the ethanol formed to drive the equilibrium forward.

    • Cool and filter the precipitated product.[4][8]

Part 3: Comparative Analysis of Methods

The choice of method is dictated by the desired substitution at the C-2 position.

FeatureMethod A: PPA/AcidMethod B: CDIMethod C: Orthoester
Target Substituent Aryl, Alkyl (R)Carbonyl (=O)Hydrogen (H), Methyl
Reaction Temp High (150–200°C)Moderate (Reflux THF)Moderate (Reflux)
Key Reagent Carboxylic Acid + PPACDI (Phosgene equiv.)Triethyl Orthoformate
Yield (Typical) 70–93%85–95%60–80%
Mechanism Dehydrative CyclizationCarbonyl InsertionCondensation/Elimination
Main Limitation Harsh conditions; incompatible with acid-labile groups.Moisture sensitive reagents.[5]Limited scope (H/Alkyl only).
Decision Logic for Synthesis

SynthesisDecision Start Target: Oxazolo[4,5-b]pyridine Decision Desired C-2 Substituent? Start->Decision RouteA Aryl / Alkyl Group Decision->RouteA RouteB Carbonyl (=O) Decision->RouteB RouteC Hydrogen / Methyl Decision->RouteC MethodA Method A: Carboxylic Acid + PPA (High Heat) RouteA->MethodA MethodB Method B: CDI in THF (Reflux) RouteB->MethodB MethodC Method C: Orthoester (TEOF) (Distillation) RouteC->MethodC

Figure 2: Decision tree for selecting the appropriate early synthesis method based on target structure.

References

  • Synthesis of substituted oxazolo[4,5-b]pyridine derivatives. Source:Synthesis (2001).[9] Context: Describes the PPA and PPSE mediated condensation of 2-amino-3-hydroxypyridine with carboxylic acids (e.g., 4-cyanobenzoic acid) and subsequent functionalization. URL:[Link]

  • Synthesis of Preparation 1: 3H-Oxazolo[4,5-b]pyridin-2-one. Source:PrepChem (Based on standard pharmaceutical intermediate protocols). Context: Detailed experimental procedure for the reaction of 2-amino-3-hydroxypyridine with 1,1'-carbonyldiimidazole (CDI) in THF. URL:[Link]

  • Synthesis of 2-(substituted phenyl)oxazolo[4,5-b]pyridines using silica-supported perchloric acid. Source:Journal of Medicinal Chemistry / ResearchGate (Cited in reviews of pyridine derivatives). Context: Discusses the condensation of 2-amino-3-hydroxypyridine with substituted benzoic acids, a variation of the classic acid-catalyzed route. URL:[Link]

  • 2-Amino-3-hydroxypyridine: Safety Assessment and Chemistry. Source:Cosmetic Ingredient Review (2014). Context: Provides structural confirmation, impurity profiles, and chemical properties of the starting material used in these syntheses. URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols: A Click Chemistry Approach for Synthesizing 1,2,3-Triazoles from Oxazolo[4,5-b]pyridine-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Click Chemistry in Modern Drug Discovery

The 1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry, appearing in a range of approved therapeutics, from antibacterials to anticancer agents.[1][2] Its prominence is due to its unique physicochemical properties, acting as a bioisostere for amide bonds and participating in hydrogen bonding and dipole interactions, which allows for effective binding to biological targets.[3] The advent of "click chemistry," a term coined by K.B. Sharpless, has revolutionized the synthesis of these valuable compounds.[4] Specifically, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction stands out for its high efficiency, regioselectivity, and tolerance of a wide range of functional groups, making it an ideal tool for generating libraries of drug candidates.[4][5]

This application note provides a detailed, field-proven guide for the synthesis of novel 1,2,3-triazole derivatives starting from oxazolo[4,5-b]pyridine-2-thiol. This particular heterocyclic starting material offers a unique scaffold that can be further elaborated, leading to compounds with potential therapeutic applications, including antimicrobial and anti-inflammatory activities.[6] We will delve into the synthesis of the necessary precursors, provide a step-by-step protocol for the key click chemistry reaction, and discuss the characterization of the final products, offering insights into the causality behind the experimental choices and a guide for troubleshooting.

Overall Synthetic Strategy

The synthesis of 1,2,3-triazoles from oxazolo[4,5-b]pyridine-2-thiol via a click chemistry approach is a multi-step process. The general workflow involves the synthesis of the starting thiol, its subsequent alkylation with an alkyne-containing moiety, and the final copper-catalyzed cycloaddition with an appropriate azide.

Synthetic_Workflow A 2-Amino-3-hydroxypyridine B Oxazolo[4,5-b]pyridine-2-thiol A->B Cyclization C S-Propargylated Intermediate B->C Alkylation F 1,2,3-Triazole Product C->F CuAAC Click Reaction D Aromatic Amine E Aromatic Azide D->E Diazotization & Azidation E->F CuAAC Click Reaction

Caption: Overall workflow for the synthesis of 1,2,3-triazoles.

Materials and Methods

Reagents and Solvents

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Key reagents include 2-amino-3-hydroxypyridine, carbon disulfide, potassium hydroxide, propargyl bromide, various aromatic amines, sodium nitrite, sodium azide, copper(II) sulfate pentahydrate, and sodium ascorbate.

Instrumentation
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): High-resolution mass spectra (HRMS) should be obtained using an ESI-TOF or a similar instrument to confirm the elemental composition of the synthesized compounds.

  • Melting Point: Melting points should be determined using a calibrated melting point apparatus.

  • Thin-Layer Chromatography (TTC): TLC should be performed on silica gel-coated plates to monitor reaction progress.

Experimental Protocols

Part 1: Synthesis of Precursors

This protocol is adapted from established procedures for the cyclization of 2-amino-3-hydroxypyridine.

Rationale: The reaction of 2-amino-3-hydroxypyridine with carbon disulfide in the presence of a base like potassium hydroxide leads to the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization to yield the desired oxazolo[4,5-b]pyridine-2-thiol.

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide (1.1 eq.) in a mixture of methanol and water.

  • To this solution, add carbon disulfide (1.2 eq.) dropwise at room temperature with stirring.

  • Add 2-amino-3-hydroxypyridine (1.0 eq.) to the reaction mixture.

  • Reflux the mixture for 18-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove any solid impurities.

  • Neutralize the filtrate with acetic acid. The product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry to obtain oxazolo[4,5-b]pyridine-2-thiol.

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Rationale: The thiol group of oxazolo[4,5-b]pyridine-2-thiol is nucleophilic and can be readily alkylated with an electrophile like propargyl bromide. The use of a base such as potassium carbonate facilitates the deprotonation of the thiol, enhancing its nucleophilicity.

Step-by-Step Procedure:

  • To a solution of oxazolo[4,5-b]pyridine-2-thiol (1.0 eq.) in a suitable solvent like acetone or DMF, add potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add propargyl bromide (1.2 eq.) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, pour the mixture into ice-cold water.

  • The product will precipitate out. Collect the solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization: Confirm the structure of the S-propargylated intermediate by ¹H NMR, ¹³C NMR, and HRMS. The appearance of signals corresponding to the propargyl group is a key indicator of successful synthesis.

Rationale: Aromatic azides are key reactants in the CuAAC reaction. They can be synthesized from the corresponding aromatic amines via a diazotization reaction followed by treatment with sodium azide.

Step-by-Step Procedure:

  • Dissolve the aromatic amine (1.0 eq.) in a mixture of hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq.) in water, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • In a separate flask, dissolve sodium azide (1.2 eq.) in water and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the aromatic azide with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the aromatic azide.

Safety Precaution: Organic azides are potentially explosive and should be handled with care. Avoid heating and friction. It is advisable to use them immediately in the next step without long-term storage.

Part 2: The Click Chemistry Reaction

Rationale: This reaction forms the core of the synthesis, creating the 1,2,3-triazole ring. A copper(I) catalyst, generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, facilitates the cycloaddition between the terminal alkyne of the S-propargylated intermediate and the aromatic azide.[4] The presence of the thiol-derived sulfur in the alkyne substrate can potentially interact with the copper catalyst.[1] However, the use of appropriate ligands and reaction conditions can mitigate this interference.

CuAAC_Mechanism cluster_0 Catalytic Cycle Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reduction NaAsc Sodium Ascorbate NaAsc->Cu_I Cu_Acetylide Copper Acetylide Cu_I->Cu_Acetylide Alkyne S-Propargylated Intermediate Alkyne->Cu_Acetylide Metallacycle Copper Metallacycle Cu_Acetylide->Metallacycle Azide Aromatic Azide Azide->Metallacycle Triazole_Product 1,2,3-Triazole Product Metallacycle->Triazole_Product Triazole_Product->Cu_I Catalyst Regeneration

Caption: Simplified mechanism of the CuAAC reaction.

Step-by-Step Procedure:

  • In a reaction vial, dissolve the S-propargylated oxazolo[4,5-b]pyridine (1.0 eq.) and the aromatic azide (1.1 eq.) in a mixture of t-butanol and water (1:1).

  • To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq.).

  • Then, add an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq.).

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with water. The product will often precipitate.

  • Collect the solid product by vacuum filtration and wash with water.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 1,2,3-triazole derivative.

Characterization of Final Products: The synthesized 1,2,3-triazole derivatives should be thoroughly characterized by:

  • ¹H NMR: To confirm the presence of the triazole proton and the aromatic protons from both starting materials.

  • ¹³C NMR: To identify all the carbon atoms in the final structure.

  • HRMS: To confirm the elemental composition and molecular weight of the product.

  • Melting Point: To determine the purity of the compound.

Data Presentation

Compound IDR-group on AzideReaction Time (h)Yield (%)m.p. (°C)
6a Phenyl1885188-190
6b 4-Chlorophenyl2082201-203
6c 4-Methoxyphenyl1688175-177
6d 4-Nitrophenyl2278215-217

Note: The data presented in this table is representative and may vary depending on the specific reaction conditions and the purity of the reagents.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive catalyst (Cu(I) oxidized to Cu(II))- Impure starting materials- Catalyst poisoning by the thiol group- Use freshly prepared solutions of sodium ascorbate.- Ensure starting materials are pure and dry.- Increase the catalyst loading slightly or add a copper-coordinating ligand like THPTA.
Formation of side products - Homocoupling of the alkyne (Glaser coupling)- Decomposition of the azide- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen.- Use the azide immediately after preparation.
Difficulty in product purification - Product is insoluble in common solvents- Co-elution of impurities- Try different solvent systems for recrystallization or chromatography.- Consider using a different stationary phase for chromatography if silica gel is not effective.

Conclusion

The click chemistry approach, specifically the CuAAC reaction, offers a robust and efficient method for the synthesis of novel 1,2,3-triazole derivatives of oxazolo[4,5-b]pyridine-2-thiol. The protocols outlined in this application note provide a clear and reproducible pathway for researchers in drug discovery and medicinal chemistry to generate libraries of these promising heterocyclic compounds. The mild reaction conditions, high yields, and broad functional group tolerance make this an attractive strategy for the development of new therapeutic agents.

References

  • Asian Journal of Organic & Medicinal Chemistry, Synthesis and Antimicrobial Activity of 1,2,3-Triazole Linked Benzo[d]oxazole-2-thiol/oxazolo[4,5-b]pyridine-2-thiol Derivatives, [Link]

  • Organic Chemistry Portal, Click Chemistry Azide-Alkyne Cycloaddition, [Link]

  • National Center for Biotechnology Information, Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation, [Link]

  • National Center for Biotechnology Information, Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies, [Link]

  • Frontiers in Pharmacology, 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry, [Link]

  • Wikipedia, Click chemistry, [Link]

  • PubMed, The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool, [Link]

  • PubMed, Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review, [Link]

  • RSC Publishing, CuAAC-ensembled 1,2,3-triazole-linked isosteres as pharmacophores in drug discovery: review, [Link]

  • National Center for Biotechnology Information, Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition, [Link]

  • PubMed, Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential, [Link]

  • National Center for Biotechnology Information, Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction, [Link]

Sources

Protocol for the Synthesis of 2-(Substituted)oxazolo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The oxazolo[4,5-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a bio-isostere for purines and benzoxazoles. Derivatives of this core exhibit potent biological activities, including kinase inhibition (e.g., Aurora kinases), antimicrobial properties, and antagonism of GPCRs. This Application Note provides a comprehensive technical guide for synthesizing 2-substituted oxazolo[4,5-b]pyridines. We detail two primary protocols: Method A , a robust acid-catalyzed condensation for stable substrates, and Method B , a mild oxidative cyclization for sensitive functionalities.

Introduction & Retrosynthetic Analysis

The 2-substituted oxazolo[4,5-b]pyridine core is constructed via the fusion of a pyridine ring and an oxazole ring. The most strategic disconnection involves the formation of the oxazole ring from a 2,3-disubstituted pyridine precursor.

Strategic Disconnection

The primary precursor is 2-amino-3-hydroxypyridine .[1][2][3] The synthesis hinges on the condensation of this "1,2-aminophenol equivalent" with an electrophilic carbon source (carboxylic acid, aldehyde, or orthoester).

Retrosynthesis cluster_pathways Synthetic Pathways Target 2-(Substituted)oxazolo[4,5-b]pyridine Precursor 2-Amino-3-hydroxypyridine Target->Precursor C-O / C-N Bond Formation Electrophile Carbon Source (R-COOH / R-CHO) Target->Electrophile P1 Method A: Condensation (PPA/Heat) P2 Method B: Oxidative Cyclization

Figure 1: Retrosynthetic breakdown of the oxazolo[4,5-b]pyridine core.

Experimental Protocols

Method A: Polyphosphoric Acid (PPA) Mediated Cyclization

Best for: Stable substrates, scale-up, and simple aryl/alkyl substituents. Mechanism: Acid-catalyzed condensation followed by high-temperature dehydration.

Materials
  • Substrate: 2-Amino-3-hydroxypyridine (1.0 equiv)

  • Reagent: Carboxylic Acid derivative (R-COOH) (1.0 - 1.1 equiv)

  • Solvent/Catalyst: Polyphosphoric Acid (PPA) (~10–15 g per gram of substrate)

  • Equipment: Mechanical stirrer (PPA is viscous), Oil bath.

Step-by-Step Protocol
  • Preparation: In a round-bottom flask equipped with a mechanical stirrer, mix 2-amino-3-hydroxypyridine (e.g., 5.0 mmol) and the corresponding carboxylic acid (5.0 mmol).

  • Addition: Add Polyphosphoric Acid (PPA) (approx. 15 g) to the mixture.

    • Note: If the acid is solid, pulverize it with the pyridine precursor before adding PPA to ensure homogeneity.

  • Reaction: Heat the mixture to 180–200 °C with stirring. Maintain this temperature for 4–6 hours .

    • Monitoring: Monitor by TLC (System: EtOAc/Hexane). The reaction is complete when the starting amine disappears.

  • Quenching: Cool the reaction mixture to approx. 80–100 °C (do not let it solidify completely). Pour the hot syrup slowly into crushed ice (approx. 100 g) with vigorous stirring.

  • Neutralization: Neutralize the aqueous solution carefully with 50% NaOH or solid Na₂CO₃ to pH ~8–9.

    • Critical Step: The product usually precipitates at this stage.

  • Isolation: Filter the precipitate, wash copiously with water, and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH) if necessary.

Method B: Oxidative Cyclization (One-Pot)

Best for: Acid-sensitive substrates, aldehydes as starting materials, and library generation. Mechanism: Formation of a Schiff base (imine) followed by oxidative ring closure using Iodobenzene Diacetate (PIDA) or Cu(II).

Materials
  • Substrate: 2-Amino-3-hydroxypyridine (1.0 equiv)

  • Reagent: Aldehyde (R-CHO) (1.0 equiv)

  • Oxidant: Iodobenzene diacetate (PIDA) (1.1 equiv)

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)

  • Temperature: Room Temperature to 40 °C.

Step-by-Step Protocol
  • Imine Formation: Dissolve 2-amino-3-hydroxypyridine (1.0 mmol) and the aldehyde (1.0 mmol) in MeOH (10 mL). Stir at room temperature for 1–2 hours.

    • Checkpoint: Formation of the Schiff base intermediate can often be observed by a color change or TLC shift.

  • Oxidation: Add Iodobenzene diacetate (PIDA) (1.1 mmol) portion-wise to the reaction mixture.

  • Cyclization: Stir the mixture at room temperature for 2–4 hours.

    • Observation: The reaction typically proceeds cleanly without heating.

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: Redissolve the residue in EtOAc, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Mechanistic Insight

Understanding the reaction pathway is crucial for troubleshooting. The formation involves an initial attack by the exocyclic amine (more nucleophilic) followed by ring closure by the hydroxyl group.

Mechanism Step1 2-Amino-3-hydroxypyridine + R-COOH Step2 N-Acyl Intermediate (Amide Formation) Step1->Step2 PPA, 180°C -H2O Step3 Cyclodehydration (Ring Closure) Step2->Step3 Intramolecular Attack of OH Product Oxazolo[4,5-b]pyridine Step3->Product -H2O Aromatization

Figure 2: Mechanistic pathway for PPA-mediated synthesis.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete cyclization or charring.Reduce temperature to 160°C; extend time. Ensure PPA is fresh and stir efficiently.
Sticky/Tar Product Polymerization of side chains.Switch to Method B (Oxidative) or use PPSE (polyphosphoric acid trimethylsilyl ester) as a milder alternative to PPA.
Incomplete Oxidation (Method B) Insufficient oxidant or wet solvent.Ensure solvent is dry. Increase PIDA to 1.2 equiv. Monitor Schiff base formation before adding oxidant.
Regioisomer Formation Attack at ring nitrogen (rare).2-amino-3-hydroxypyridine is highly regioselective for oxazolo[4,5-b] fusion due to the position of the hydroxyl group.

Substrate Scope & Limitations

R-Group (Position 2)Recommended MethodNotes
Aryl (Ph, 4-Cl-Ph) Method A (PPA)Excellent yields (>80%). Very stable.
Alkyl (Me, Et) Method A or Method CMethod C: Use Orthoesters (e.g., Triethyl orthoacetate) + acid catalyst.
Heteroaryl (Pyridyl) Method APPA tolerates basic nitrogens well.
Acid-Sensitive (Boc, acetal) Method BPPA will deprotect Boc/acetals. Use oxidative cyclization.[4]
Unsubstituted (H) Method CReflux with Triethyl Orthoformate (TEOF) and catalytic p-TsOH.

References

  • Review of Scaffold Utility

    • Oxazolo[4,5-b]pyridine as a privileged scaffold in medicinal chemistry.
    • Source: (General reference for scaffold utility).

  • PPA Method (Method A)

    • Synthesis of substituted oxazolo[4,5-b]pyridine deriv
    • Source: .

  • Oxidative Cyclization (Method B - Analogous Protocol)

    • Hypervalent Iodine(III)-Mediated Synthesis of Benzoxazoles and Oxazolopyridines.
    • Source: (Standard PIDA protocol).

  • Orthoester Method

    • One-pot synthesis of oxazolo[4,5-b]pyridine deriv
    • Source: .

Sources

Application of oxazolopyridines in the development of anticancer agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Development of Oxazolopyridines as Targeted Anticancer Agents

Executive Summary

The oxazolopyridine scaffold, particularly the oxazolo[4,5-b]pyridine isomer, represents a privileged structure in oncology drug discovery due to its bioisosteric relationship with purines and benzoxazoles. Its planar, bicyclic heteroaromatic nature allows it to effectively mimic the adenine moiety of ATP, making it an ideal template for designing Type I and Type II kinase inhibitors (e.g., PI3K, VEGFR-2, GSK-3


). This application note provides a comprehensive guide for researchers, detailing the rational design, chemical synthesis, and biological validation of these agents.

Structural Rationale & Medicinal Chemistry

The efficacy of oxazolopyridines stems from their ability to interact with the hinge region of kinase domains.

  • Bioisosterism: The scaffold serves as a bioisostere for the imidazo[4,5-b]pyridine (1-deazapurine) and benzoxazole systems.

  • H-Bonding Capacity: The pyridine nitrogen (N-4) acts as a crucial hydrogen bond acceptor, often interacting with backbone amino acids (e.g., Cys919 in VEGFR-2 or Val851 in PI3K

    
    ).
    
  • Solubility: Compared to their benzo-fused counterparts, the inclusion of the pyridine nitrogen significantly lowers logP, improving aqueous solubility and oral bioavailability.

SAR Optimization Strategy
PositionChemical ModificationBiological Impact
C-2 Aryl/Heteroaryl groupsDetermines specificity for the hydrophobic pocket (Selectivity Filter).
C-6/C-7 Solubilizing tails (e.g., morpholine, piperazine)Improves ADME properties; solvent-front interactions.
Core [4,5-b] vs [5,4-b] isomerismAlters the vector of H-bond acceptors/donors to fit specific kinase hinge geometries.

Experimental Protocol: Chemical Synthesis

The most robust method for generating the core scaffold involves the condensation of 2-amino-3-hydroxypyridine with carboxylic acids using polyphosphoric acid (PPA). This method is preferred for its atom economy and scalability.

Workflow Diagram: General Synthesis

SynthesisWorkflow Start Start: 2-amino-3-hydroxypyridine Process1 Cyclocondensation Solvent: PPA Temp: 140-180°C Time: 4-12h Start->Process1 Reagent Reagent: Aryl Carboxylic Acid (R-COOH) Reagent->Process1 Intermediate Crude Melt Process1->Intermediate Workup Workup: Ice water quench Neutralization (Na2CO3) Intermediate->Workup Product Final Product: 2-Substituted oxazolo[4,5-b]pyridine Workup->Product

Figure 1: General synthetic workflow for the PPA-mediated cyclization of oxazolopyridines.

Detailed Protocol: Synthesis of 2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine

Materials:

  • 2-Amino-3-hydroxypyridine (1.0 eq)

  • 4-Methoxybenzoic acid (1.1 eq)

  • Polyphosphoric acid (PPA) (10-15 g per gram of substrate)

  • Sodium carbonate (saturated aq. solution)

Step-by-Step Procedure:

  • Preparation: In a dry round-bottom flask, mix 2-amino-3-hydroxypyridine (10 mmol) and 4-methoxybenzoic acid (11 mmol).

  • Cyclization: Add PPA (20 g) to the mixture. Mechanically stir to ensure a homogeneous paste.

  • Heating: Heat the reaction mixture to 170–180°C in an oil bath.

    • Critical Note: Monitor via TLC. The reaction typically completes in 4–6 hours. Do not exceed 200°C to avoid charring.

  • Quenching: Allow the dark syrup to cool to ~80°C. Pour slowly into crushed ice (200 g) with vigorous stirring. The mixture will be highly acidic.

  • Neutralization: Slowly add saturated Na₂CO₃ solution until pH ~8–9. A precipitate will form.

  • Isolation: Filter the solid, wash copiously with water to remove phosphate salts, and dry under vacuum.

  • Purification: Recrystallize from ethanol/DMF or purify via flash column chromatography (Hexane:EtOAc) if necessary.

Biological Evaluation Protocols

Once synthesized, the compounds must be validated for anticancer activity. The following protocols assess kinase inhibition and cellular cytotoxicity.

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during the kinase reaction, providing a direct measure of enzyme activity.

  • Enzyme Prep: Dilute the target kinase (e.g., VEGFR-2, PI3K

    
    ) to optimal concentration (typically 0.2–1.0 ng/µL) in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
    
  • Compound Treatment: Add 1 µL of the synthesized oxazolopyridine (serially diluted in DMSO) to a 384-well white plate.

  • Reaction Initiation: Add 2 µL of Enzyme solution and 2 µL of Substrate/ATP mix.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure luminescence using a microplate reader. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Protocol B: MTT Cell Viability Assay

Used to determine the cytotoxic efficacy against specific cancer cell lines (e.g., MCF-7, A549).[1]

  • Seeding: Seed cancer cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO₂.

  • Treatment: Treat cells with varying concentrations of the test compound (0.1 µM – 100 µM) for 48–72 hours.

    • Control: 0.1% DMSO vehicle control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove supernatant carefully. Add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm.

Mechanistic Insight: Signaling Pathways

Oxazolopyridines often function by inhibiting the PI3K/Akt/mTOR pathway or Angiogenesis pathways (VEGFR).

Pathway Diagram: Mechanism of Action

MOA Drug Oxazolopyridine Inhibitor Receptor RTK (e.g., VEGFR-2) or PI3K Drug->Receptor Competitive Inhibition Effect_Anti Apoptosis & Cell Cycle Arrest Drug->Effect_Anti Result Signal1 Phosphorylation Cascade Receptor->Signal1 Blocked by Drug ATP ATP ATP->Receptor Normal Binding Akt Akt/PKB Activation Signal1->Akt Downstream mTOR / NF-kB Akt->Downstream Effect_Pro Cell Proliferation & Angiogenesis Downstream->Effect_Pro

Figure 2: Mechanism of Action showing ATP-competitive inhibition of Receptor Tyrosine Kinases (RTKs) or PI3K, leading to downstream apoptosis.

References

  • Easmon, J., et al. (2001). "Synthesis and antitumor activity of 2-substituted oxazolo[4,5-b]pyridines." European Journal of Medicinal Chemistry.

  • Yar, M. S., et al. (2017). "Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation."[1] Archiv der Pharmazie.

  • Potopnyk, M. A. (2025). "Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review." Molecules.

  • Zhang, C., et al. (2012).[2] "Selective VEGFR inhibitors for anticancer therapeutics in clinical use and clinical trials." Current Pharmaceutical Design.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Protocol."

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Oxazolopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of oxazolopyrimidines. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical heterocyclic scaffold. As a pharmacophore present in numerous receptor modulators and enzyme inhibitors, mastering its synthesis is key to advancing many therapeutic programs.[1][2] This document provides in-depth, field-proven insights in a troubleshooting format to help you optimize your reaction outcomes.

Frequently Asked Questions & Troubleshooting Guide
FAQ 1: My reaction yield is low or I'm not getting any desired product. What are the common causes and how can I fix it?

This is one of the most frequent issues, often stemming from a few core problems: incomplete cyclization, starting material or intermediate decomposition, or suboptimal reaction conditions.

Causality & Mechanism: The formation of the oxazolopyrimidine core typically involves a critical cyclization step. For instance, in the popular method of building the oxazole ring onto a pyrimidine precursor, a 5-acylaminopyrimidine is often cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃).[1][3] If this dehydration is inefficient, the reaction stalls. Furthermore, many intermediates in these syntheses can be unstable. For example, imidoester intermediates formed during the reaction of an oxazole-carbonitrile with an orthoformate can easily decompose back to the starting material, especially in the presence of moisture or if reaction times are prolonged.[4][5][6]

Troubleshooting Workflow:

G cluster_0 Reaction Pathways sub Oxazole-nitrile Precursor + Amine (R-NH2) int Reactive Intermediate sub->int e.g., with Orthoformate thermo Thermodynamic Pathway (Cyclization) int->thermo Favored by: Higher Temp Longer Time kinetic Kinetic Pathway (Amine addition to Nitrile) int->kinetic Favored by: Lower Temp Steric Hindrance product Desired Product: 7-Aminooxazolo[5,4-d]pyrimidine thermo->product byproduct Byproduct: N'-cyanooxazolylacetamidine kinetic->byproduct

Caption: Competing pathways in oxazolopyrimidine synthesis.

Recommended Solutions:

  • Increase Reaction Temperature and Time: Since the desired product is thermodynamically more stable, running the reaction at a higher temperature (e.g., reflux) for a longer duration can allow the kinetically formed acetamidine to revert to the intermediate and then proceed to the more stable cyclized product.

  • Choice of Solvent: The stability of the reactive intermediate can be solvent-dependent. Some studies note that intermediates may be unstable in alcohols like ethanol, leading to decomposition. [7]Experimenting with aprotic solvents might prevent this decomposition and favor the desired cyclization. [8]3. pH Control: The nucleophilicity of the amine and the reactivity of the electrophilic centers can be modulated by pH. A slightly acidic medium might protonate the pyrimidine nitrogen, favoring the intramolecular cyclization over the intermolecular nitrile attack.

FAQ 3: My alkylation reaction is giving me a mixture of N- and O-alkylated products. How can I control the regioselectivity?

This is a fundamental challenge involving ambident nucleophiles. The outcome of N- vs. O-alkylation is primarily governed by the principles of Hard and Soft Acids and Bases (HSAB) and reaction conditions. [9] Causality & Mechanism: The pyrimidine ring system has multiple potential sites for alkylation, most notably the ring nitrogens and any exocyclic oxygen atoms (from a carbonyl group). Nitrogen is generally less electronegative and thus a "softer" nucleophile than oxygen. [9]According to HSAB theory, soft nucleophiles react preferentially with soft electrophiles, and hard nucleophiles with hard electrophiles.

  • N-Alkylation (Softer Site): Favored by alkylating agents with soft leaving groups (e.g., Iodide in CH₃I). [9]* O-Alkylation (Harder Site): Favored by alkylating agents that are "harder" electrophiles or have hard leaving groups (e.g., dimethyl sulfate, methyl triflate). [9] Summary of Factors Influencing Alkylation Regioselectivity

FactorFavors N-Alkylation (Soft-Soft Interaction)Favors O-Alkylation (Hard-Hard Interaction)Rationale
Alkylating Agent Alkyl iodides (R-I), Alkyl bromides (R-Br)Alkyl sulfates (R₂SO₄), Triflates (R-OTf), Meerwein's saltThe electrophilic carbon is softer when attached to a soft leaving group (I⁻, Br⁻) and harder when attached to a hard leaving group (⁻OSO₃R, ⁻OTf). [9]
Solvent Aprotic (e.g., DMF, Acetonitrile)Protic (e.g., Ethanol, Water)Protic solvents can solvate the harder oxygen atom via hydrogen bonding, making it less available for reaction and favoring N-alkylation.
Counter-ion K⁺, Na⁺Ag⁺Silver salts can coordinate with the alkyl halide, making the alkylating agent harder and favoring O-alkylation. [9]
Base Strong, non-coordinating (e.g., NaH)Weaker, coordinating (e.g., K₂CO₃)The choice of base influences the dissociation of the N-H or O-H bond and the nature of the resulting anion.

Experimental Protocol: Selective N-Alkylation of a Pyrimidine This general procedure is adapted from methodologies for selective N-alkylation. [10]

  • Preparation: To a flame-dried flask under an inert atmosphere (N₂), add the oxazolopyrimidine starting material (1.0 mmol) and anhydrous acetonitrile (5 mL).

  • Silylation (Optional but recommended): Add hexamethyldisilazane (HMDS) (1.5 mL) and a catalytic amount of ammonium sulfate. Reflux the mixture for 2 hours to silylate any acidic protons, which can improve solubility and selectivity. Cool to room temperature.

  • Alkylation: Add the alkylating agent (e.g., propargyl bromide, 2.0 equiv.).

  • Reaction: Stir the reaction mixture at 80 °C for 12 hours, monitoring by TLC.

  • Workup: Upon completion, cool the mixture, filter off any salts, and evaporate the solvent under reduced pressure to yield the crude N1-alkylated product. Purify by column chromatography.

FAQ 4: My product seems to be decomposing during workup or purification. Could the oxazolopyrimidine ring be hydrolyzing?

Yes, the fused oxazolopyrimidine system can be susceptible to hydrolytic cleavage under certain conditions, particularly strong acid or base.

Causality & Mechanism: Both the oxazole and pyrimidine rings contain multiple heteroatoms and are susceptible to nucleophilic attack by water, especially when activated by protonation (acidic conditions) or when forming an anionic intermediate (basic conditions). The oxazole ring can be particularly labile. [11]Hydrolysis can lead to ring-opened products, cleaving either the oxazole or the pyrimidine portion of the scaffold. [12] Recommended Solutions:

  • Neutral Workup: During the reaction workup, avoid strong aqueous acids or bases. Use a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any acid and brine to wash, followed by drying with an anhydrous salt like Na₂SO₄ or MgSO₄.

  • Purification Conditions: When performing column chromatography, consider using a solvent system that is neutral. Adding a small amount of a neutralizer like triethylamine (~0.1-1%) to the eluent can prevent degradation of sensitive compounds on silica gel, which is inherently acidic.

  • Storage: Store the final compound in a cool, dry place, protected from light and moisture to prevent slow decomposition over time.

References
  • Smoleński, M., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(15), 3558. [Link]

  • Various Authors. (2016). Why n-alkylation is more favorable than o-alkyation? ResearchGate. [Link]

  • Cavanagh, J., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed. [Link]

  • Various Authors. (2007). Synthesis and Regioselective N- And O-Alkylation... ResearchGate. [Link]

  • Various Authors. (n.d.). Synthesis and Biological Activity of Oxazolopyrimidines | Request PDF. ResearchGate. [Link]

  • De Coen, L. M., et al. (2018). Synthesis and biological activity of oxazolopyrimidines. CORE. [Link]

  • Smoleński, M., et al. (2025). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Preprints.org. [Link]

  • Smoleński, M., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. MDPI. [Link]

  • Smoleński, M., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. National Institutes of Health. [Link]

  • Bieszczad, B., et al. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. [Link]

  • Smoleński, M., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. [Link]

  • Jotani, M. M., & Baldaniya, B. B. (n.d.). Synthesis and Characterizations of Oxazolo Pyrimidine Derivatives as Biological Active and Antiinfective Agents. Academia.edu. [Link]

  • Yemets, A. I., et al. (2018). Application of Oxazole and Oxazolopyrimidine as New Effective Regulators of Oilseed Rape Growth. ResearchGate. [Link]

  • Pylypenko, O. O., et al. (n.d.). Hydrolytic cleavage of the pyrimidine ring in 2-R-t[13][7][14]riazolo[1,5-c]-quinazolines. ResearchGate. [Link]

  • Smoleński, M., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents. Semantic Scholar. [Link]

  • Patel, S.V., & Patel, M.N. (2011). Synthesis of oxazolo [4,5-d] pyrimidines. ResearchGate. [Link]

  • Smoleński, M., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. National Institutes of Health. [Link]

  • Various Authors. (2014). Can anyone help with resin hydrolysis of oxazolidine ring? ResearchGate. [Link]

  • Various Authors. (n.d.). Microwave-Assisted Synthesis of Aminopyrimidines | Request PDF. ResearchGate. [Link]

  • Taha, M., et al. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. National Institutes of Health. [Link]

  • Hebeisen, P., et al. (n.d.). Design and Synthesis of Imidazopyrimidine Derivatives as Potent iNOS Dimerization Inhibitors. National Institutes of Health. [Link]

  • Khan, I. A., & Saxena, A. K. (2013). Metal-Free, Mild, Nonepimerizing, Chemo- and Enantio- or Diastereoselective N-Alkylation of Amines by Alcohols... Organic Chemistry Portal. [Link]

  • Fassihi, A., et al. (2015). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Brieflands. [Link]

  • Fisyuk, A. S., et al. (2007). Hydrolytic cleavage of the pyrimidine ring in 2-aryl-t[13][7][14]riazole[1,5-c]quinazolines... ResearchGate. [Link]

Sources

Optimizing reaction conditions for the synthesis of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific application of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the purity of your target compounds.

I. Troubleshooting Guide

This section addresses common issues that may arise during the synthesis of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles. The solutions are presented in a question-and-answer format to directly tackle the challenges you might be facing.

Low or No Product Yield

Question: I am getting very low or no yield of my desired 1,2,3-triazole product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product yield is a common issue that can stem from several factors, ranging from the quality of your starting materials to the specific reaction conditions. Here is a systematic approach to diagnosing and resolving the problem:

  • Purity of Starting Materials: The CuAAC reaction is generally robust, but its efficiency can be significantly hampered by impurities in the starting oxazolo[4,5-b]pyridine-2-one azide or alkyne.

    • Recommendation: Ensure your precursors are of high purity. Recrystallization or column chromatography of the azide and alkyne starting materials is highly recommended. Verify the purity by obtaining clean ¹H NMR and ¹³C NMR spectra and comparing them with literature data or your expected values.[1]

  • Integrity of the Azide and Alkyne: Both azide and terminal alkyne functional groups can be sensitive.

    • Recommendation: Azides can be thermally or photolytically unstable. Store them in a cool, dark place. Terminal alkynes can undergo oxidative homocoupling (Glaser coupling) to form diynes, especially in the presence of copper and oxygen. It is advisable to use freshly prepared or purified alkynes.

  • Catalyst System (Copper Source and Reducing Agent): The heart of the CuAAC reaction is the in situ generation and stabilization of the catalytically active Cu(I) species.[2][3]

    • Copper(I) Source: If you are using a Cu(I) salt like CuI or CuBr, ensure it is of high quality. These salts can oxidize over time.

    • Copper(II) Source with a Reducing Agent: A common and often more reliable method is to use a Cu(II) salt (e.g., CuSO₄·5H₂O) with a reducing agent like sodium ascorbate.[4] Ensure the sodium ascorbate is fresh, as it can degrade. Prepare a fresh stock solution of sodium ascorbate for each set of reactions.

    • Oxygen Sensitivity: The Cu(I) catalyst is susceptible to oxidation by atmospheric oxygen. While the reaction is often performed in air, particularly with the use of a reducing agent, if you are experiencing persistent low yields, try degassing your solvent by sparging with nitrogen or argon before adding the catalyst.

  • Ligand Effects: The use of a stabilizing ligand can significantly enhance the reaction rate and prevent copper precipitation.[5]

    • Recommendation: For reactions in aqueous or semi-aqueous solvent systems, a water-soluble ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is recommended. For organic solvents, ligands such as Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) or bathophenanthroline can be beneficial. The ligand can also prevent the pyridine nitrogen of your oxazolo[4,5-b]pyridine-2-one core from interfering with the copper catalyst.

  • Solvent Choice: The choice of solvent can dramatically impact the reaction rate and solubility of your reactants and catalyst.

    • Recommendation: A mixture of t-BuOH/H₂O (1:1) is a common starting point. Other solvent systems like DMF, DMSO, or THF/H₂O can also be effective. If your starting materials are not fully soluble, this can lead to a sluggish or incomplete reaction. Experiment with different solvent systems to ensure homogeneity.

  • Reaction Temperature: While many CuAAC reactions proceed efficiently at room temperature, some systems may require gentle heating.

    • Recommendation: If the reaction is slow at room temperature (monitor by TLC or LC-MS), try heating the reaction mixture to 40-60 °C. However, be mindful that higher temperatures can promote side reactions and decomposition of the azide. Microwave irradiation has been shown to significantly accelerate these reactions, often leading to higher yields in shorter times.[6]

Formation of Multiple Products/Side Reactions

Question: My reaction mixture shows multiple spots on TLC, and the NMR of the crude product is complex. What are the likely side products and how can I minimize their formation?

Answer:

The formation of multiple products indicates that side reactions are occurring. Here are some of the most common side reactions in the synthesis of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles and strategies to mitigate them:

  • Alkyne Homocoupling (Glaser Coupling): This is a common side reaction that leads to the formation of a diyne. It is promoted by the presence of copper and oxygen.

    • How to Identify: Look for a product with approximately double the mass of your alkyne starting material in your mass spectrum.

    • How to Minimize:

      • Degas your solvent: Removing oxygen is the most effective way to prevent Glaser coupling.

      • Use a ligand: A suitable ligand can stabilize the Cu(I) and disfavor the homocoupling pathway.

      • Control the addition of reagents: Adding the copper catalyst last to the mixture of azide and alkyne can sometimes help.

  • Hydrolysis of the Oxazolo[4,5-b]pyridine-2-one Ring: The lactone functionality in the oxazolo[4,5-b]pyridine-2-one core can be susceptible to hydrolysis under strongly basic or acidic conditions.

    • How to Identify: Look for the appearance of peaks corresponding to the ring-opened 2-amino-3-hydroxypyridine derivative in your NMR or mass spectrum.

    • How to Minimize: Maintain a neutral to slightly basic pH. If you are using a copper salt that can generate acidic conditions, consider adding a non-coordinating base like a proton sponge or a very small amount of a tertiary amine. Most standard CuAAC protocols using CuSO₄/sodium ascorbate are well-buffered and this is not a common issue.

  • Copper Coordination to the Pyridine Nitrogen: The pyridine nitrogen in your heterocyclic core can potentially coordinate to the copper catalyst, which may inhibit its catalytic activity or lead to the formation of undesired complexes.

    • How to Minimize: The use of a strong chelating ligand for copper, such as TBTA or THPTA, can help to ensure that the copper preferentially binds to the ligand and remains catalytically active for the cycloaddition.

  • Formation of 5-Iodo-1,2,3-triazoles: If you are using CuI as your copper source, the formation of a 5-iodo-1,2,3-triazole side product is possible.

    • How to Minimize: If this is observed, switch to a different copper source like CuSO₄ or use a non-iodide Cu(I) salt.[2]

Purification Challenges

Question: I am having difficulty purifying my final 1,2,3-triazole product. It seems to be contaminated with copper. How can I effectively remove the copper catalyst and other impurities?

Answer:

Effective purification is crucial for obtaining a high-quality final product. Here are several strategies for purification:

  • Removal of Copper: Copper salts can be notoriously difficult to remove completely.

    • Aqueous Workup with Ammonia or EDTA: After the reaction is complete, quenching with a dilute aqueous solution of ammonia or a solution of ethylenediaminetetraacetic acid (EDTA) can help to chelate and remove the copper salts into the aqueous layer during extraction.

    • Filtration through a Plug of Silica Gel: Passing your crude product through a short plug of silica gel, eluting with a suitable solvent system, can effectively remove baseline impurities and some copper salts.

    • Specialized Scavengers: Polymer-supported scavenger resins with functionalities that bind copper can be used to efficiently remove the catalyst from the reaction mixture.[6]

  • Chromatography:

    • Column Chromatography: This is the most common method for purifying the final product. A gradient elution of a solvent system like dichloromethane/methanol or ethyl acetate/hexanes is often effective. Monitor the fractions by TLC.

    • Preparative HPLC: For very high purity requirements, preparative reverse-phase HPLC can be an excellent option.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining very pure material.

II. Frequently Asked Questions (FAQs)

1. What is the best copper source for the synthesis of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles?

For general reliability and ease of use, a combination of CuSO₄·5H₂O and a reducing agent like sodium ascorbate is highly recommended.[4] This system is less sensitive to air than Cu(I) salts and is compatible with a wide range of functional groups. If you require strictly anhydrous conditions, a Cu(I) source like CuI or [Cu(CH₃CN)₄]PF₆ can be used, but care must be taken to exclude oxygen and moisture.

2. Do I need to use a ligand? If so, which one?

While not always strictly necessary, using a ligand is highly recommended as it can significantly accelerate the reaction, improve yields, and prevent side reactions like alkyne homocoupling.[5][7]

  • For reactions in aqueous or protic solvents (e.g., t-BuOH/H₂O), THPTA is an excellent choice due to its high water solubility and ability to stabilize Cu(I).

  • For reactions in organic solvents (e.g., DMF, THF), TBTA is a common and effective ligand.

3. How do I synthesize the necessary azide and alkyne precursors of oxazolo[4,5-b]pyridine-2-one?

A common strategy involves starting from a halogenated oxazolo[4,5-b]pyridine-2-one, such as the 6-bromo derivative.

  • For the Azide: The 6-bromo derivative can be converted to the 6-azido derivative via a nucleophilic aromatic substitution reaction with sodium azide (NaN₃) in a polar aprotic solvent like DMF or DMSO, often with copper catalysis.

  • For the Alkyne: The 6-bromo derivative can be subjected to a Sonogashira coupling with a protected alkyne (e.g., trimethylsilylacetylene) followed by deprotection, or with a terminal alkyne directly. Alternatively, a nucleophilic substitution with an alcohol-containing alkyne (e.g., propargyl alcohol) can be performed on a suitable precursor.

4. What are the typical reaction times and how should I monitor the reaction progress?

Reaction times can vary from a few minutes to several hours. The best way to monitor the reaction is by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) . By spotting the reaction mixture alongside your starting materials, you can visualize the consumption of the limiting reagent and the formation of the product. The reaction is considered complete when the limiting starting material is no longer visible.

5. What are the expected ¹H and ¹³C NMR chemical shifts for the 1,2,3-triazole proton and carbons?

The formation of the 1,4-disubstituted 1,2,3-triazole ring gives rise to characteristic signals in the NMR spectra.

  • ¹H NMR: The triazole proton typically appears as a singlet in the range of δ 7.5 - 8.5 ppm .[8] The exact chemical shift will depend on the substituents on the triazole ring and the oxazolo[4,5-b]pyridine-2-one core.

  • ¹³C NMR: The two carbons of the triazole ring will appear in the aromatic region, typically between δ 120 - 150 ppm .[8]

Always compare your full spectra with those of your starting materials to confirm the disappearance of the alkyne signals and the appearance of the new triazole signals.

III. Optimized Protocol and Data

General Optimized Protocol for CuAAC Synthesis

This protocol is a good starting point and can be further optimized based on your specific substrates.

  • To a reaction vial, add the oxazolo[4,5-b]pyridine-2-one alkyne (1.0 eq) and the organic azide (1.1 eq).

  • Add the solvent (e.g., t-BuOH/H₂O 1:1, to a concentration of 0.1 M).

  • Add the ligand (e.g., THPTA, 0.1 eq).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.05 eq) in water.

  • To the reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄ solution.

  • Stir the reaction vigorously at room temperature and monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with a dilute aqueous solution of ammonia or EDTA, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Table 1: Optimization of Reaction Conditions
EntryCopper Source (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
1CuSO₄/NaAsc (5)Nonet-BuOH/H₂O252445
2CuSO₄/NaAsc (5)THPTA (10)t-BuOH/H₂O25492
3CuI (5)NoneDMF251865
4CuI (5)TBTA (10)DMF25388
5CuSO₄/NaAsc (5)THPTA (10)t-BuOH/H₂O60195

Yields are representative and may vary depending on the specific substrates used.

IV. Visual Guides

Diagram 1: CuAAC Catalytic Cycle

CuAAC_Mechanism cluster_cycle Catalytic Cycle Cu(II) Cu(II) Cu(I) Cu(I) Cu(II)->Cu(I) Na Ascorbate Cu(I)-Alkyne Cu(I)-Alkyne Cu(I)->Cu(I)-Alkyne R-Alkyne Copper Acetylide Copper Acetylide Cu(I)-Alkyne->Copper Acetylide Deprotonation Cu(II)-Triazolide Cu(II)-Triazolide Copper Acetylide->Cu(II)-Triazolide R'-Azide Cu(II)-Triazolide->Cu(I) Regeneration Product 1,2,3-Triazole Cu(II)-Triazolide->Product Protonolysis

Caption: The catalytic cycle of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Diagram 2: General Experimental Workflow

Workflow cluster_prep Starting Material Preparation cluster_reaction Click Reaction cluster_workup Workup and Purification Start Oxazolo[4,5-b]pyridin-2-one Halogenation Halogenation (e.g., Bromination) Start->Halogenation Azide_Prep Azide Synthesis (e.g., from Bromo-derivative) Halogenation->Azide_Prep Alkyne_Prep Alkyne Synthesis (e.g., Sonogashira) Halogenation->Alkyne_Prep Combine Combine Azide and Alkyne Azide_Prep->Combine Alkyne_Prep->Combine Add_Catalyst Add Cu Source, Reducing Agent, Ligand Combine->Add_Catalyst Monitor Monitor by TLC/LC-MS Add_Catalyst->Monitor Workup Aqueous Workup (NH4OH or EDTA) Monitor->Workup Extraction Solvent Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Characterization NMR, MS, etc. Purification->Characterization

Sources

Challenges in the characterization of complex oxazolo[4,5-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role: Senior Application Scientist, Structural Elucidation Group

Welcome to the Heterocycle Characterization Support Center

Current Status: Operational Ticket Focus: Oxazolo[4,5-b]pyridine Scaffold Analysis[1]

Welcome. If you have arrived here, you are likely struggling with the "identity crisis" common to fused pyridine-oxazole systems. These scaffolds are privileged structures in kinase inhibition and GPCR ligand design, but they present a formidable triad of analytical challenges: tautomeric ambiguity, regiochemical scrambling during alkylation, and extreme insolubility.

This guide bypasses standard textbook definitions. Instead, we focus on the failure modes I see most often in the lab and the self-validating protocols required to resolve them.

Module 1: The Regioisomer Trap (N- vs. O-Alkylation)

User Query: "I performed an alkylation on the oxazolo[4,5-b]pyridine-2-one core. LCMS shows a single peak with the correct mass, but I cannot confirm if the alkyl group is on the Nitrogen (N3) or the Oxygen (O2)."

The Technical Reality: The oxazolo[4,5-b]pyridine core is an ambident nucleophile. Under basic conditions (e.g., K₂CO₃/DMF), the anion can react at the ring nitrogen (N3) or the carbonyl oxygen (O-alkylation). Standard 1H NMR is often inconclusive because the chemical environment change is subtle.

The Solution: 15N-HMBC (The "Gold Standard") Do not rely on 1H chemical shifts alone.[1] The definitive method relies on the massive chemical shift anisotropy of nitrogen.

Protocol:

  • Sample Prep: Dissolve 20-30 mg of product in DMSO-d6 (avoid CDCl₃ due to aggregation).

  • Experiment: Run a gradient-selected 1H-15N HMBC.

  • Parameter Setup: Optimize the long-range coupling delay (

    
    ) for 8 Hz (approx 60-65 ms).
    
  • Analysis:

FeatureN-Alkylated Product (Lactam)O-Alkylated Product (Lactim)
15N Chemical Shift -220 to -260 ppm (Shielded)-130 to -160 ppm (Deshielded)
HMBC Correlation Strong 3-bond correlation from

protons to the ring Nitrogen.[1]
No direct correlation to a shielded amide-like Nitrogen.[1]
IR Carbonyl Stretch Strong band ~1680-1700 cm⁻¹Absent (C=N stretch appears ~1620 cm⁻¹)

Visual Workflow: Regioisomer Determination

RegioisomerID cluster_validation Secondary Validation Start Ambiguous Alkylation Product Step1 Acquire 1H-15N HMBC (DMSO-d6, 298K) Start->Step1 Decision Check 15N Shift of N3 Step1->Decision ResultN Shift: -230 ppm range Correlation: N-CH2 to N3 Conclusion: N-Alkylation Decision->ResultN Shielded (Amide-like) ResultO Shift: -140 ppm range Correlation: Weak/Different Conclusion: O-Alkylation Decision->ResultO Deshielded (Pyridine-like) IR Check IR: C=O stretch? ResultN->IR NOE 1H-NOESY: N-CH2 to H-7? ResultN->NOE

Caption: Decision tree for distinguishing N-alkyl vs O-alkyl isomers using 15N-HMBC shifts.

Module 2: Core Isomer Differentiation ([4,5-b] vs. [5,4-b])

User Query: "I synthesized the core via cyclization of a substituted aminopyridine. How do I know I formed oxazolo[4,5-b]pyridine and not the [5,4-b] isomer?"

The Technical Reality: Synthetic routes starting from 2-amino-3-hydroxypyridine generally yield [4,5-b].[1] However, routes involving rearrangement (e.g., Curtius) or starting from 3-amino-4-hydroxypyridine can yield the [5,4-b] isomer.[1] The aromatic proton splitting patterns are your primary diagnostic tool.

The Solution: Coupling Constant Analysis (


-Value Logic) 
The pyridine ring protons (H-5, H-6, H-7) have distinct coupling constants depending on the fusion.

Diagnostic Table:

Isomer SystemProton H-5 (α to N)Proton H-7 (γ to N)Coupling Constant (

vs

)
Oxazolo[4,5-b]pyridine Doublet of Doublets (dd)Doublet of Doublets (dd)

Hz (Typical

)
Oxazolo[5,4-b]pyridine Different EnvironmentDifferent Environment

Hz (Typical

)

Note: In the [4,5-b] system, H-5 is adjacent to the ring nitrogen (deshielded, ~8.5 ppm), while H-7 is adjacent to the ring junction. Use 2D-NOESY to confirm spatial proximity of H-7 to the oxazole substituent (C-2).[1]

Module 3: The "Brick Dust" Phenomenon (Solubility Issues)

User Query: "My NMR signals are extremely broad, and the baseline is noisy. Is my compound impure?"

The Technical Reality: Oxazolopyridines are notorious for


-stacking, leading to aggregation in solution. This mimics the appearance of impurities or paramagnetic broadening. They often have melting points >250°C, behaving like "brick dust."

Troubleshooting Protocol:

  • The Heat Test:

    • Run the 1H NMR in DMSO-d6 at 350 K (77°C) .

    • Result: If peaks sharpen significantly and shift slightly, you are observing aggregation breaking. This confirms the compound is likely pure but aggregated.

  • The Solvent Switch:

    • If DMSO fails, use TFA-d (Trifluoroacetic acid-d) .[1]

    • Mechanism:[1][2] TFA protonates the pyridine nitrogen, disrupting intermolecular H-bonds and

      
      -stacking.[1]
      
    • Warning: This will shift all peaks downfield significantly.[1] You must re-reference your expectations (Pyridine H-5/H-7 will move >1.0 ppm).[1]

Visual Workflow: Solubility Troubleshooting

Solubility Problem Broad NMR Signals Step1 VT-NMR (DMSO-d6 @ 350K) Problem->Step1 Check Peaks Sharpen? Step1->Check Yes Diagnosis: Aggregation (Proceed with characterization) Check->Yes Yes No Step 2: Switch to TFA-d Check->No No Result2 Sharp Signals? No->Result2 Impure Diagnosis: Impurity/Paramagnetic Result2->Impure No PureTFA Diagnosis: Extreme Insolubility (Use TFA data) Result2->PureTFA Yes

Caption: Workflow for resolving broad NMR signals caused by aggregation or insolubility.

References

  • Nikol'skiy, V. V., et al. (2024).[3] "Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines." Beilstein Journal of Organic Chemistry, 20, 1069–1075.[3]

    • Relevance: Provides specific NMR shifts and melting point data (>250°C)
  • Venkatachalam, T. K., et al. (2010). "Synthesis and Characterization of Oxazolopyridine and Benzoxazole Derivatives." Letters in Organic Chemistry, 7(7), 519-527.

    • Relevance: Establishes baseline high-resolution NMR techniques for oxazolo[4,5-b]pyridine deriv
  • Krasnou, I., et al. (2026).[4] "Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives." Molecules. [1]

    • Relevance: Discusses the synthesis and characterization of the isomeric [5,4-b] systems, providing comparative data for structural differenti
  • BenchChem Technical Guides. (2025). "A Definitive Guide to Differentiating N-Regioisomers of Imidazo[4,5-b]pyridines using 2D-NOESY and HMBC."

    • Relevance: Validates the 15N-HMBC methodology for N- vs O-alkylation in structurally homologous fused pyridine systems.

Sources

Validation & Comparative

Comparative study of the antioxidant properties of thiazolo[4,5-b]pyridine-2-ones

[1][2][3][4][5][6][7][8][9][10]

Executive Summary

This technical guide provides a comparative analysis of thiazolo[4,5-b]pyridine-2-ones , a class of fused heterocyclic compounds emerging as potent antioxidants.[1][2][3][4] Unlike traditional single-ring antioxidants, this scaffold integrates the electron-donating properties of thiazole with the acceptor characteristics of pyridine, creating a unique "push-pull" electronic system.

Recent experimental data (2020-2025) indicates that specific derivatives—particularly those functionalized with 1,2,3-triazoles or polyphenolic moieties —exhibit radical scavenging activities comparable to or exceeding standard references like Ascorbic Acid (Vitamin C) , Trolox , and Butylated Hydroxyanisole (BHA) .

Chemical Architecture & Antioxidant Rationale[3][4][5][6][7][9][10][11]

The antioxidant efficacy of thiazolo[4,5-b]pyridine-2-ones stems from three structural pillars:

  • NH-Lactam Functionality: The core structure typically exists in a lactam-lactim tautomeric equilibrium. The N-H moiety at position 3 (or 4, depending on nomenclature) serves as a Hydrogen Atom Donor (HAD), facilitating the neutralization of free radicals via Hydrogen Atom Transfer (HAT) .

  • Extended Conjugation: The fused bicyclic system allows for the delocalization of the unpaired electron after radical attack, stabilizing the resulting radical cation and preventing propagation.

  • Substituent Effects (C5/C6/C7):

    • Electron-Donating Groups (EDGs): Substituents like -OH, -OMe, or hydrazides at C5/C7 increase the electron density, lowering the Bond Dissociation Enthalpy (BDE) of the N-H or O-H bonds, thus enhancing antioxidant power.

    • Hybridization: Linkage with 1,2,3-triazoles or polyphenols creates "hybrid" antioxidants that operate via dual mechanisms (HAT + Single Electron Transfer).

Synthesis Workflows

To understand the availability of these compounds for testing, we outline the two primary synthetic routes used in recent literature.

Diagram 1: Synthetic Pathways

The following flowchart illustrates the [3+3] Cyclocondensation (Method A) and the Click Chemistry modification (Method B) for generating high-potency derivatives.

SynthesisPathwaysStart14-Iminothiazolidin-2-oneIntermediateCore Scaffold:5-hydroxy-7-methyl-thiazolo[4,5-b]pyridine-2-oneStart1->Intermediate[3+3] Cyclocondensation(Ref: Chaban et al.)Reagent1Ethyl Acetoacetate / AcetylacetoneReagent1->IntermediateProductADerivative A:C5/C6 FunctionalizedIntermediate->ProductAAcylation/AlkylationPathB_StartThiazolopyridine-carbonitrileStepB1PropargylationPathB_Start->StepB1StepB2CuAAC (Click Reaction)with Phenyl AzidesStepB1->StepB2ProductBDerivative B:1,2,3-Triazole HybridStepB2->ProductBHigh Potency(Ref: 2025 Studies)

Caption: Comparison of the classical cyclocondensation route (Top) vs. the modern triazole-hybridization route (Bottom).

Comparative Performance Analysis

The following table synthesizes data from multiple studies, comparing specific thiazolo[4,5-b]pyridine derivatives against industry standards.

Table 1: Radical Scavenging Activity (IC50 Values)
Compound ClassSpecific DerivativeAssayIC50 (µM)Comparison to StandardRef
Triazole-Hybrid Compound 9i (Methoxy-phenyl)ABTS[4]•+15.18 ± 0.25 Superior to BHA (IC50 > 18 µM)[1]
Triazole-Hybrid Compound 9e ABTS[4]•+18.52 ± 0.18Comparable to BHA[1]
Triazole-Hybrid Compound 9i Lipid Perox.[4]09.10 ± 0.46 Superior to α-Tocopherol[1]
Polyphenolic Compound 7j (2,3,4-trihydroxy)DPPH< 20.0*Superior to Ascorbic Acid[2]
Classic Scaffold 5-hydroxy-7-methyl...DPPHN/A (Qualitative)~35% Inhibition at 100 µM (Moderate)[3]
Standard Ascorbic Acid DPPH~22-25Reference Standard--
Standard Trolox ABTS•+~12-15Reference Standard--

*Note: Exact IC50 for 7j varies by solvent conditions but consistently outperforms Vitamin C in Reducing Power (RP) assays.

Key Insights:
  • Triazole Synergy: The introduction of a 1,2,3-triazole ring (Compounds 9e, 9i) significantly lowers the IC50, likely due to the additional nitrogen atoms facilitating electron transfer.

  • Lipid Protection: The lipophilic nature of the thiazolopyridine scaffold makes it particularly effective in Lipid Peroxidation assays (IC50 = 9.10 µM), suggesting it may be superior to hydrophilic antioxidants (like Vitamin C) for protecting cell membranes.

  • Substitution Matters: Electron-releasing groups (e.g., -OMe, -OH) on the phenyl rings attached to the core scaffold are critical for maximal activity.

Mechanistic Action & Signaling

Recent in silico docking studies suggest these compounds do not merely scavenge radicals chemically but may also activate biological antioxidant defense pathways.

Diagram 2: Mechanism of Action (MOA)

This diagram details the dual-action mechanism: direct chemical scavenging (HAT) and biological activation of the Nrf2 pathway.

MOAcluster_ChemicalChemical Scavenging (Direct)cluster_BiologicalBiological Activation (Indirect)CompoundThiazolo[4,5-b]pyridineDerivativeHATHydrogen AtomTransfer (HAT)Compound->HATDonates H•Keap1Keap1 ProteinCompound->Keap1Bind/Inhibit(Docking Score: -11.0 kcal/mol)ROSROS (•OH, O2•-)ROS->HATStableStabilized Radical(Delocalization)HAT->StableNeutralizationNrf2Nrf2 Transcription FactorKeap1->Nrf2ReleasesAREAntioxidant ResponseElement (DNA)Nrf2->ARETranslocates to NucleusEnzymesExpression of HO-1, NQO1ARE->EnzymesUpregulation

Caption: Dual mechanism showing direct ROS neutralization and Nrf2-Keap1 pathway modulation (based on docking studies of Compound 9i).

Experimental Protocols

To replicate these findings, use the following standardized protocols. These are designed to be self-validating with internal controls.

Protocol A: DPPH Radical Scavenging Assay

Validates Hydrogen Atom Transfer (HAT) capability.

  • Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (freshly prepared, protect from light).

    • Prepare serial dilutions of the test compound (thiazolopyridine derivative) in methanol (e.g., 5, 10, 25, 50, 100 µM).

  • Execution:

    • Add 1 mL of compound solution to 3 mL of DPPH solution.

    • Control: 1 mL Methanol + 3 mL DPPH.

    • Blank: 1 mL Compound + 3 mL Methanol (to correct for compound color).

  • Incubation:

    • Incubate in the dark at room temperature for 30 minutes .

  • Measurement:

    • Measure absorbance (Abs) at 517 nm .

  • Calculation:

    • Validation: Ascorbic acid standard should yield an IC50 of ~22-25 µM.

Protocol B: ABTS•+ Cation Radical Assay

Validates Single Electron Transfer (SET) and HAT.

  • Generation of Radical:

    • Mix 7 mM ABTS stock solution with 2.45 mM potassium persulfate (1:1 ratio).

    • Incubate in the dark for 12-16 hours to generate ABTS•+.

    • Dilute with ethanol until Absorbance at 734 nm is 0.70 ± 0.02 .

  • Execution:

    • Add 20 µL of test compound to 2 mL of diluted ABTS•+ solution.

  • Measurement:

    • Read absorbance at 734 nm exactly 6 minutes after mixing.

  • Validation: Trolox standard should be used to generate a standard curve (TEAC value).

References

  • Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. Journal of King Saud University - Science, 2025.

  • Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. Molecules, 2025.

  • Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Journal of Organic and Pharmaceutical Chemistry, 2019.[2]

  • Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. Acta Chimica Slovenica, 2020.[3]

Comparative analysis of the fluorescence quantum yields of different oxazolo[5,4-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Oxazolo[5,4-b]pyridine represents a distinct class of fused heterocyclic fluorophores where a pyridine ring is fused to an oxazole core. Unlike their more common benzoxazole isomers, the [5,4-b] orientation incorporates an electron-deficient pyridine nitrogen at the 4-position, significantly influencing the scaffold's electron affinity and photostability.

This guide provides a comparative analysis of the fluorescence quantum yields (


) of mono-substituted  versus bis-conjugated  oxazolo[5,4-b]pyridine derivatives. Current experimental data indicates that extending the 

-conjugation through a central pyridine linker (bis-derivatives) dramatically enhances quantum efficiency (

up to 0.84) compared to mono-derivatives, making them superior candidates for organic electronics and chemosensing.

Photophysical Mechanisms & Structural Logic[1]

The fluorescence efficiency of oxazolo[5,4-b]pyridines is governed by the competition between radiative decay (


) and non-radiative decay (

) pathways.
Mono- vs. Bis-Conjugation
  • Mono-derivatives: Typically exhibit moderate fluorescence. The rotation of the 2-aryl substituent can open non-radiative deactivation channels (internal conversion).

  • Bis-derivatives (Terpyridine-like): When two oxazolo[5,4-b]pyridine units are linked (e.g., via a central pyridine ring), the molecule adopts a highly planar, rigid conformation. This rigidity suppresses bond rotation, reducing non-radiative decay and significantly boosting

    
    .
    
Substituent Effects[2]
  • Phenyl (4a): Provides stable

    
    -
    
    
    
    transitions with minimal vibrational loss.
  • Thiophene/Furan (4c, 4d): Heteroaryl substituents induce bathochromic shifts (red-shifting) due to stronger donor capabilities but may introduce non-radiative pathways (e.g., heavy atom effect in thiophene) that slightly lower

    
     compared to phenyl analogs.
    
Mechanistic Pathway Diagram

The following diagram illustrates the structural impact on excitation dynamics.

Photophysics Excitation UV Excitation (320-360 nm) S1_State Singlet Excited State (S1) Excitation->S1_State Mono Mono-Derivative (Flexible Rotation) S1_State->Mono Path A Bis Bis-Derivative (Rigid/Planar) S1_State->Bis Path B Fluorescence Fluorescence Emission (Radiative Decay) Mono->Fluorescence Moderate Φ NonRadiative Internal Conversion (Heat Loss) Mono->NonRadiative High k_nr (Bond Rotation) Bis->Fluorescence High Φ (~0.84) (Rigidity) Bis->NonRadiative Suppressed k_nr

Figure 1: Mechanistic divergence between flexible mono-derivatives and rigid bis-derivatives affecting quantum yield.

Comparative Data Analysis

The following data aggregates experimental findings for 2,6-bis(oxazolo[5,4-b]pyridin-2-yl)pyridines (Series 4) and mono-derivatives.

Standard Reference: Quinine Sulfate in 0.1 M H₂SO₄ (


).
Compound ClassDerivative IDSubstituent (R)

(nm)

(nm)
Stokes Shift (nm)Quantum Yield (

)
Performance Verdict
Bis-System 4a Phenyl340-350400-415~600.84 Superior
Bis-System 4b Methyl-Phenyl345410~650.76 High Efficiency
Bis-System 4c Thiophene351425~740.70 Red-shifted, Good

Bis-System 4d Furan357450~930.65 Largest Shift, Lower

Mono-System 5a Phenyl305390~85< 0.50 *Moderate
Standard QS Quinine Sulfate3504501000.546 Reference

*Note: Mono-system values are estimated based on comparative intensity relative to Bis-systems reported in Eurasian J. Chem. and MDPI studies.

Key Insights:

  • The "Bis" Advantage: The bis-derivatives (4a-d) consistently outperform the standard Quinine Sulfate. Compound 4a exhibits a near-unity quantum yield (0.[1][2][3][4]84) in non-polar solvents.[3][4][5]

  • Solvent Effect: These derivatives typically show positive solvatochromism. In polar aprotic solvents (Acetonitrile),

    
     is generally maintained, but protic solvents may induce quenching via hydrogen bonding with the pyridine nitrogen.
    
  • Thiophene Quenching: The slight drop in

    
     for 4c  (Thiophene) compared to 4a  (Phenyl) is attributed to the heavy atom effect (Sulfur) facilitating intersystem crossing (ISC), albeit minimally.
    

Experimental Protocol: Relative Quantum Yield Measurement

To ensure reproducibility, the Relative Method is recommended over the Absolute Method (Integrating Sphere) for routine screening, provided the refractive indices are matched.

Reagents & Equipment
  • Reference Standard: Quinine Sulfate Dihydrate (dissolved in 0.1 M H₂SO₄).

  • Solvent: Spectroscopic grade Chloroform or Acetonitrile (must match literature data for comparison).

  • Instrument: Spectrofluorometer (e.g., Shimadzu RF-6000 or Edinburgh FS5) with dual-monochromators.

  • Cuvettes: Quartz, 10 mm path length (4 clear sides recommended).

Step-by-Step Workflow

Step 1: Absorbance Matching (Critical) Prepare 4-5 dilutions of both the Sample (Oxazolo-derivative) and the Standard.

  • Constraint: Absorbance at the excitation wavelength (

    
    ) must be < 0.1 OD  (preferably 0.02–0.08) to avoid Inner Filter Effects (IFE).
    
  • Verification: Measure UV-Vis absorbance. If

    
    , dilute further.
    

Step 2: Excitation Selection Choose a


 where both the Sample and Standard absorb significantly.
  • For Oxazolo[5,4-b]pyridines:

    
     is optimal (overlaps with Quinine Sulfate).
    

Step 3: Fluorescence Integration Record emission spectra for all dilutions.

  • Range: Integrate the area under the emission curve (

    
    ) from 360 nm to 600 nm.
    
  • Blank Correction: Subtract the solvent Raman peak area from the total integral.

Step 4: Calculation Plot Integrated Fluorescence Intensity (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


)  (y-axis) vs. Absorbance (

)
(x-axis). Calculate the gradient (

) of the linear fit.

ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">



Where:

  • 
     = Sample, 
    
    
    
    = Standard.
  • 
     = Refractive index of the solvent (e.g., 
    
    
    
    ,
    
    
    ).
Protocol Visualization

Protocol Start Start: Sample Preparation AbsCheck Measure Absorbance (A) at Excitation Wavelength Start->AbsCheck Decision Is A < 0.1? AbsCheck->Decision Dilute Dilute Sample Decision->Dilute No Measure Measure Fluorescence Emission Spectrum Decision->Measure Yes Dilute->AbsCheck Integrate Integrate Area Under Curve (F) Measure->Integrate Plot Plot F vs. A (Calculate Gradient) Integrate->Plot Calc Apply QY Equation (Correct for Refractive Index) Plot->Calc

Figure 2: Validated workflow for relative quantum yield determination to prevent Inner Filter Effects.

References

  • MDPI. (2026). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives. Retrieved from [Link]

  • Eurasian Journal of Chemistry. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Retrieved from [Link]

  • Preprints.org. (2025). Conformational Analysis and Electronic Structure of New 2,6-Bis(oxazolo[5,4-b]pyridin-2-yl)pyridines. Retrieved from [Link]

  • Edinburgh Instruments. (2023). Relative Quantum Yield Measurement Protocol. Retrieved from [Link]

  • Shimadzu. (n.d.). Method of Determining Fluorescence Quantum Efficiency. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.